Product packaging for 5-Undecene, 4-methyl-(Cat. No.:CAS No. 143185-91-5)

5-Undecene, 4-methyl-

Cat. No.: B15162418
CAS No.: 143185-91-5
M. Wt: 168.32 g/mol
InChI Key: YXDOMEUHVSOETQ-UHFFFAOYSA-N
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Description

5-Undecene, 4-methyl- is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Undecene, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Undecene, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B15162418 5-Undecene, 4-methyl- CAS No. 143185-91-5

Properties

CAS No.

143185-91-5

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

4-methylundec-5-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h9,11-12H,4-8,10H2,1-3H3

InChI Key

YXDOMEUHVSOETQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(C)CCC

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-methyl-5-undecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of potential synthetic routes for the preparation of 4-methyl-5-undecene. Due to the absence of specific published experimental data for this compound, this guide outlines generalized yet detailed protocols for its synthesis via three established methodologies: the Wittig reaction, Grignard reagent coupling, and olefin metathesis. Each section includes a theoretical experimental protocol, a discussion of the underlying mechanism, and a summary of expected quantitative data. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of 4-methyl-5-undecene and similar branched aliphatic alkenes.

Introduction

4-methyl-5-undecene is a branched aliphatic alkene with potential applications in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a component in the development of new materials. The controlled synthesis of such molecules with specific stereochemistry and purity is crucial for their effective application. This guide explores three powerful and versatile methods for carbon-carbon double bond formation that are theoretically applicable to the synthesis of 4-methyl-5-undecene.

Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[1][2][3][4][5] For the synthesis of 4-methyl-5-undecene, a plausible disconnection approach involves the reaction of heptanal with a C5 phosphonium ylide.

Proposed Synthetic Pathway

The overall reaction scheme is as follows:

Caption: Proposed Wittig reaction for the synthesis of 4-methyl-5-undecene.

Detailed Experimental Protocol (Generalized)

Materials:

  • 2-Bromopentane

  • Triphenylphosphine

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or pentane for chromatography

Procedure:

  • Preparation of the Phosphonium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine triphenylphosphine (1.1 eq) and 2-bromopentane (1.0 eq). The reaction is typically performed neat or in a high-boiling solvent like toluene or acetonitrile. Heat the mixture to reflux for 24-48 hours. After cooling to room temperature, the solid phosphonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Generation of the Ylide: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the prepared (1-methylbutyl)triphenylphosphonium bromide (1.0 eq) and anhydrous diethyl ether or THF. Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath). Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to orange or deep red). Allow the mixture to stir at this temperature for 1-2 hours.

  • Wittig Reaction: To the ylide solution at low temperature, add a solution of heptanal (1.0 eq) in the same anhydrous solvent dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or pentane to separate the 4-methyl-5-undecene from the triphenylphosphine oxide byproduct.[6]

Quantitative Data (Hypothetical)
ParameterExpected Value
Yield 60-80%
Purity (after chroma.) >95%
Boiling Point ~190-195 °C
¹H NMR (CDCl₃, δ) ~5.4 (m, 2H, olefinic), 2.1 (m, 1H, allylic CH), 1.0-1.5 (m, aliphatic), 0.9 (t, 6H, terminal CH₃)
¹³C NMR (CDCl₃, δ) ~135 (olefinic C), ~125 (olefinic C), ~40 (allylic CH), various signals in the aliphatic region
IR (neat, cm⁻¹) ~3010 (C-H stretch, alkene), ~1660 (C=C stretch), ~965 (trans-alkene C-H bend)
MS (EI, m/z) 168 (M⁺), characteristic fragmentation pattern

Synthesis via Grignard Reagent Coupling

The coupling of a Grignard reagent with an appropriate electrophile provides another robust method for C-C bond formation. For 4-methyl-5-undecene, a plausible route involves the reaction of a C7 Grignard reagent with a C5 allylic halide.

Proposed Synthetic Pathway

Grignard_Reaction cluster_reactants Reactants cluster_products Products grignard Heptylmagnesium bromide plus + halide 3-Bromo-1-pentene arrow Cu(I) catalyst halide->arrow product 4-methyl-5-undecene arrow->product side_product + MgBr₂

Caption: Proposed Grignard coupling for the synthesis of 4-methyl-5-undecene.

Detailed Experimental Protocol (Generalized)

Materials:

  • 1-Bromoheptane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • 3-Bromo-1-pentene

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromoheptane (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and bubbling. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7][8]

  • Coupling Reaction: Cool the Grignard reagent solution to 0 °C. In a separate flame-dried flask under nitrogen, prepare a solution of 3-bromo-1-pentene (1.1 eq) in anhydrous THF. To this solution, add a catalytic amount of CuI (e.g., 5 mol%). Cool this solution to 0 °C and slowly add the prepared Grignard reagent via cannula. The reaction is often exothermic. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[9] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Hypothetical)
ParameterExpected Value
Yield 50-70%
Purity (after dist.) >97%
Boiling Point ~190-195 °C
¹H NMR (CDCl₃, δ) ~5.4 (m, 2H, olefinic), 2.1 (m, 1H, allylic CH), 1.0-1.5 (m, aliphatic), 0.9 (t, 6H, terminal CH₃)
¹³C NMR (CDCl₃, δ) ~135 (olefinic C), ~125 (olefinic C), ~40 (allylic CH), various signals in the aliphatic region
IR (neat, cm⁻¹) ~3010 (C-H stretch, alkene), ~1660 (C=C stretch), ~965 (trans-alkene C-H bend)
MS (EI, m/z) 168 (M⁺), characteristic fragmentation pattern

Synthesis via Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum.[10][11][12][13][14] For the synthesis of 4-methyl-5-undecene, a cross-metathesis reaction between 1-octene and 3-methyl-1-pentene is a feasible approach.

Proposed Synthetic Pathway

Metathesis_Reaction cluster_reactants Reactants cluster_products Products octene 1-Octene plus + pentene 3-Methyl-1-pentene arrow Grubbs' Catalyst pentene->arrow product 4-methyl-5-undecene arrow->product side_product + Ethylene

Caption: Proposed olefin cross-metathesis for the synthesis of 4-methyl-5-undecene.

Detailed Experimental Protocol (Generalized)

Materials:

  • 1-Octene

  • 3-Methyl-1-pentene

  • Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation, or a Hoveyda-Grubbs catalyst)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-octene (1.0 eq) and 3-methyl-1-pentene (1.2-1.5 eq) in anhydrous and degassed DCM or toluene. The use of a slight excess of one olefin can help drive the reaction towards the desired product.

  • Catalyst Addition: Add the Grubbs' catalyst (typically 1-5 mol%) to the reaction mixture. The reaction is usually stirred at room temperature or gently heated (e.g., 40 °C) to facilitate the reaction. Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching and Work-up: Once the reaction is complete (typically after several hours), quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: The crude product, which will be a mixture of the desired product, homodimers, and residual starting materials, can be purified by column chromatography on silica gel. The ruthenium byproducts are often retained at the top of the column.

Quantitative Data (Hypothetical)
ParameterExpected Value
Yield 40-60% (can be lower due to mixture of products)
Purity (after chroma.) >95%
Boiling Point ~190-195 °C
¹H NMR (CDCl₃, δ) ~5.4 (m, 2H, olefinic), 2.1 (m, 1H, allylic CH), 1.0-1.5 (m, aliphatic), 0.9 (t, 6H, terminal CH₃)
¹³C NMR (CDCl₃, δ) ~135 (olefinic C), ~125 (olefinic C), ~40 (allylic CH), various signals in the aliphatic region
IR (neat, cm⁻¹) ~3010 (C-H stretch, alkene), ~1660 (C=C stretch), ~965 (trans-alkene C-H bend)
MS (EI, m/z) 168 (M⁺), characteristic fragmentation pattern

Conclusion

This technical guide has outlined three viable, albeit generalized, synthetic strategies for the preparation of 4-methyl-5-undecene. The choice of method will depend on factors such as the availability of starting materials, desired stereoselectivity, and scale of the synthesis. The Wittig reaction offers a reliable route with good control over the double bond position. Grignard reagent coupling provides a powerful method for constructing the carbon skeleton, while olefin metathesis presents a modern and efficient, though potentially less selective for this specific target, alternative. The provided experimental protocols and hypothetical data serve as a solid starting point for any researcher aiming to synthesize 4-methyl-5-undecene. Further optimization of reaction conditions would be necessary to achieve high yields and purity.

References

Unveiling 5-Undecene, 4-methyl-: A Technical Guide to a Putative Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide explores the natural occurrence of 5-Undecene, 4-methyl-, a branched-chain alkene. Despite its simple structure, definitive evidence of its presence in natural sources remains elusive in publicly available scientific literature. This document, therefore, provides a comprehensive overview of the general principles and methodologies relevant to the potential discovery and characterization of this and similar methyl-branched hydrocarbons in nature, with a particular focus on insect cuticular hydrocarbons, a rich source of analogous compounds. We present hypothetical biosynthetic pathways, standardized experimental protocols for isolation and identification, and a framework for understanding its potential biological significance. All quantitative data on related compounds are summarized for comparative analysis, and key conceptual workflows are visualized using diagrammatic representations.

Introduction

Branched-chain hydrocarbons are a diverse class of organic molecules found throughout the natural world, playing critical roles in chemical communication, defense, and environmental adaptation.[1] 5-Undecene, 4-methyl- (IUPAC name: 4-methylundec-5-ene; CAS Number: 143185-91-5), with the chemical formula C12H24, represents a specific isomer of methyl-undecene. While its parent compound, 5-undecene, has been reported in various organisms, the natural occurrence of the 4-methyl substituted variant has not been explicitly documented in scientific literature to date.

This guide aims to provide researchers with the necessary theoretical and practical framework to investigate the potential natural sources of 5-Undecene, 4-methyl-. By examining the well-established biosynthesis of similar methyl-branched alkenes in insects, we can infer a likely metabolic origin and devise targeted strategies for its discovery.

Hypothetical Natural Occurrence and Biosynthesis

While no specific natural source has been identified for 5-Undecene, 4-methyl-, the vast diversity of insect cuticular hydrocarbons (CHCs) makes them a prime candidate for investigation.[1] CHCs are crucial for preventing desiccation and serve as a key component of insect communication systems, mediating species and mate recognition. These complex mixtures often contain a variety of straight-chain, methyl-branched, and unsaturated hydrocarbons.

The biosynthesis of methyl-branched hydrocarbons in insects is a multi-step enzymatic process that offers a plausible route to the formation of 5-Undecene, 4-methyl-. The pathway likely initiates with the incorporation of a methylmalonyl-CoA precursor during fatty acid synthesis.

A proposed biosynthetic pathway is as follows:

  • Initiation: Acetyl-CoA serves as the primer for fatty acid synthesis.

  • Elongation and Branching: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. The introduction of a methyl branch occurs through the substitution of a malonyl-CoA with a methylmalonyl-CoA unit by the fatty acid synthase (FAS) complex.

  • Desaturation: A specific desaturase enzyme introduces a double bond into the saturated fatty acyl-CoA chain. For 5-Undecene, 4-methyl-, this would likely be a Δ5-desaturase.

  • Reduction and Decarbonylation: The resulting unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde, followed by oxidative decarbonylation, often catalyzed by a cytochrome P450 enzyme of the CYP4G family, to yield the final hydrocarbon.

This proposed pathway provides a basis for designing experiments to probe for the existence of 5-Undecene, 4-methyl- in insects, for instance, by using labeled precursors in metabolic studies.

Quantitative Data on Related Methylated Alkenes in Insects

To provide a context for the potential abundance of 5-Undecene, 4-methyl-, the following table summarizes quantitative data on various methyl-branched alkenes that have been identified in different insect species. It is important to note that the absolute and relative amounts of these compounds can vary significantly based on species, sex, age, and environmental conditions.

Insect SpeciesCompound ClassSpecific Isomers IdentifiedRelative Abundance (%)Reference
Drosophila melanogasterMethyl-branched Alkenes(Z)-7-Tricosene, (Z)-7-PentacoseneVaries with sexDoebley et al. (2008)
Blattella germanicaMethyl-branched Alkanes3-Methylheptacosane, 11,15-DimethylheptacosaneMajor componentsJurenka et al. (1989)
Solenopsis invictaMethyl-branched Alkenes(Z)-9-Tricosene, (Z)-9-PentacoseneVaries with casteVander Meer et al. (1989)
Musca domesticaMethyl-branched Alkenes(Z)-9-Tricosene, (Z)-9-Pentacosene, (Z)-14-NonacoseneMajor componentsAdams et al. (1984)

This table is representative and not exhaustive. The relative abundance can vary greatly.

Experimental Protocols

The following section details the methodologies for the extraction, separation, and identification of cuticular hydrocarbons from insect samples, which can be adapted for the targeted search of 5-Undecene, 4-methyl-.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

  • Live or freshly frozen insect specimens

  • Hexane (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Micropipettes

  • Glass wool

Protocol:

  • Select a homogenous group of insects (e.g., same species, sex, and age).

  • Briefly rinse the insects with distilled water to remove any external debris and gently dry them with a lint-free tissue.

  • Place a known number or weight of insects into a glass vial.

  • Add a sufficient volume of hexane to fully submerge the insects (e.g., 1 mL for 10-20 small insects).

  • Gently agitate the vial on a vortex mixer for 2-5 minutes. This short extraction time is crucial to minimize the extraction of internal lipids.

  • Carefully transfer the hexane extract to a clean vial using a micropipette with a glass wool plug at the tip to filter out any small particulate matter.

  • Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

  • Re-dissolve the residue in a small, known volume of hexane for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of the CHC extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 320 °C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless

MS Conditions (Typical):

  • Ion Source Temperature: 230 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: m/z 40-600

Identification:

  • The identification of 5-Undecene, 4-methyl- would be based on the comparison of its retention time and mass spectrum with those of an authentic synthetic standard. The mass spectrum is expected to show a molecular ion peak at m/z 168 and characteristic fragmentation patterns for a branched alkene.

Visualizations

Hypothetical Biosynthetic Pathway of 5-Undecene, 4-methyl-

Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas branched_acyl_coa 4-Methyl-undecanoyl-CoA (Saturated Precursor) fas->branched_acyl_coa desaturase Δ5-Desaturase branched_acyl_coa->desaturase unsaturated_acyl_coa 4-Methyl-5-undecenoyl-CoA desaturase->unsaturated_acyl_coa reductase Reductase unsaturated_acyl_coa->reductase aldehyde 4-Methyl-5-undecenal reductase->aldehyde p450 CYP4G (Decarbonylase) aldehyde->p450 final_product 5-Undecene, 4-methyl- p450->final_product

Caption: Hypothetical biosynthesis of 5-Undecene, 4-methyl-.

Experimental Workflow for CHC Analysis

Workflow sample Insect Sample extraction Hexane Extraction (2-5 min) sample->extraction concentration Solvent Evaporation (Nitrogen Stream) extraction->concentration analysis GC-MS Analysis concentration->analysis identification Data Analysis: - Retention Time - Mass Spectra analysis->identification result Identification of 5-Undecene, 4-methyl- identification->result

Caption: General workflow for insect CHC analysis.

Conclusion

The natural occurrence of 5-Undecene, 4-methyl- remains an open question for the scientific community. This guide provides a foundational framework for its potential discovery and characterization, drawing parallels with the well-studied biosynthesis of related methyl-branched hydrocarbons in insects. The detailed experimental protocols and conceptual diagrams are intended to equip researchers with the necessary tools to explore this uncharted area of natural product chemistry. The identification of 5-Undecene, 4-methyl- in a natural source would not only add to the known diversity of chemical structures in nature but could also open new avenues for research into its ecological role and potential applications.

References

The Biological Activity of 5-Undecene, 4-methyl-: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the unsaturated hydrocarbon 5-Undecene, 4-methyl-. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific data on the biological effects, mechanisms of action, and toxicological profile of this compound. This document summarizes the available chemical information for 5-Undecene, 4-methyl- and provides a general overview of the biological activities of structurally related hydrocarbons. The significant gap in the literature highlights a potential area for future research to elucidate the pharmacological and toxicological properties of this specific molecule.

Introduction

5-Undecene, 4-methyl- is an organic compound classified as an unsaturated hydrocarbon. Its chemical structure consists of an eleven-carbon chain (undecene) with a double bond at the fifth carbon and a methyl group at the fourth carbon. The precise biological activity of this specific isomer remains largely uninvestigated, with no dedicated studies found in the public domain. This guide, therefore, aims to provide a foundational understanding based on its chemical identity and the general properties of similar aliphatic hydrocarbons.

Chemical and Physical Properties

A summary of the known identifiers and properties of 5-Undecene, 4-methyl- is presented below. This information is aggregated from chemical databases such as PubChem.

PropertyValueSource
Molecular Formula C12H24PubChem
Molecular Weight 168.32 g/mol PubChem
IUPAC Name 4-methylundec-5-enePubChem
CAS Number 143185-91-5PubChem[1]
Synonyms 5-Undecene, 4-methyl-PubChem[1]

Biological Activity: A Review of Available Data

A thorough search of scientific literature reveals a significant lack of specific data on the biological activity of 5-Undecene, 4-methyl-. No in vitro or in vivo studies detailing its pharmacological, toxicological, or pharmacokinetic properties have been published.

General Considerations for Aliphatic Hydrocarbons

In the absence of specific data, the potential biological activity of 5-Undecene, 4-methyl- can be cautiously inferred from the general properties of similar aliphatic hydrocarbons. Generally, non-aromatic hydrocarbons of this size are considered to have low systemic toxicity.[2] Their primary effects are often related to their physical properties, such as their ability to disrupt cell membranes at high concentrations.

Potential Areas of Investigation

Given the lack of data, several avenues of research could be pursued to characterize the biological profile of 5-Undecene, 4-methyl-:

  • Cytotoxicity Assays: Initial screening using various cell lines (e.g., cancer cell lines, normal cell lines) could determine if the compound exhibits any cytotoxic effects.

  • Antimicrobial Activity: Many hydrocarbons and related natural products exhibit antimicrobial properties. Screening against a panel of bacteria and fungi could be a valuable first step.

  • Enzyme Inhibition Assays: The compound could be tested for inhibitory activity against a range of enzymes, particularly those involved in inflammatory or metabolic pathways.

  • In Vivo Toxicity Studies: Acute and chronic toxicity studies in animal models would be necessary to determine the safety profile of the compound.

Experimental Protocols: A Proposed Framework

As no specific experimental protocols for 5-Undecene, 4-methyl- exist in the literature, this section proposes a general workflow for initial biological characterization.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation a Compound Procurement & Purity Analysis b Cytotoxicity Screening (MTT/XTT Assay) a->b c Antimicrobial Screening (MIC Assay) a->c d Enzyme Inhibition Assays a->d e Acute Toxicity Study (e.g., OECD 420) b->e If cytotoxic g Preliminary Efficacy Models c->g If active d->g If active f Pharmacokinetic Profiling (ADME) e->f f->g

Caption: Proposed workflow for the initial biological evaluation of 5-Undecene, 4-methyl-.

Signaling Pathways: A Theoretical Perspective

Without any experimental data, it is not possible to create a diagram of a known signaling pathway for 5-Undecene, 4-methyl-. Any such diagram would be purely speculative. Research would first need to identify a biological effect, after which studies could be designed to elucidate the underlying mechanism and associated signaling pathways.

A hypothetical logical relationship for investigating a potential anti-inflammatory effect is presented below.

G cluster_investigation Hypothetical Anti-inflammatory Investigation start Observe Anti-inflammatory Effect (e.g., reduced cytokine release in vitro) pathway_investigation Investigate Key Inflammatory Pathways start->pathway_investigation nf_kb NF-κB Pathway pathway_investigation->nf_kb mapk MAPK Pathway pathway_investigation->mapk target_id Identify Molecular Target(s) nf_kb->target_id mapk->target_id

Caption: Logical workflow for investigating a hypothetical anti-inflammatory effect.

Conclusion and Future Directions

The biological activity of 5-Undecene, 4-methyl- is a significant unknown in the field of chemical biology. There is a complete absence of published data regarding its effects on biological systems. The information presented in this guide is based on the general properties of its chemical class. This represents a clear opportunity for original research. Future studies should focus on a systematic screening of this compound to identify any potential cytotoxic, antimicrobial, or other pharmacological activities. Such research would be the first step in understanding the potential applications or risks associated with 5-Undecene, 4-methyl-.

References

An In-depth Technical Guide to the Isomeric Forms of 4-Methyl-5-undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-undecene, a branched alkene with the molecular formula C₁₂H₂₄, presents a compelling case study in stereoisomerism due to its structural features. The presence of a chiral center at carbon 4 and a carbon-carbon double bond at the 5-position gives rise to four distinct stereoisomers. Understanding the unique spatial arrangements and physicochemical properties of these isomers is crucial for applications in drug development, materials science, and chemical synthesis, where stereochemistry can dictate biological activity and material properties. This guide provides a comprehensive overview of the isomeric forms of 4-methyl-5-undecene, including their classification, nomenclature, and theoretical properties. It also outlines general experimental protocols for their synthesis, separation, and characterization, offering a foundational framework for researchers in the field.

Introduction to the Isomerism of 4-Methyl-5-undecene

The molecular structure of 4-methyl-5-undecene contains two key features that result in stereoisomerism:

  • A Chiral Center: Carbon atom 4 (C4) is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a hex-1-en-1-yl group. This makes C4 a stereocenter, leading to the possibility of two different spatial arrangements, designated as (R) and (S) configurations based on the Cahn-Ingold-Prelog priority rules. Molecules that are non-superimposable mirror images of each other are known as enantiomers.

  • A Double Bond: The carbon-carbon double bond between C5 and C6 restricts rotation, leading to geometric isomerism. The substituents on each carbon of the double bond can be on the same side (Z configuration, from the German zusammen) or on opposite sides (E configuration, from the German entgegen).

The combination of the chiral center and the double bond results in the existence of four possible stereoisomers for 4-methyl-5-undecene. These are two pairs of enantiomers, which are diastereomers of each other.

Isomeric Forms of 4-Methyl-5-undecene

The four stereoisomers of 4-methyl-5-undecene are:

  • (4R,5E)-4-methyl-5-undecene

  • (4S,5E)-4-methyl-5-undecene

  • (4R,5Z)-4-methyl-5-undecene

  • (4S,5Z)-4-methyl-5-undecene

The relationship between these isomers is depicted in the diagram below.

isomers cluster_E E-isomers cluster_Z Z-isomers E_R (4R,5E)-4-methyl-5-undecene E_S (4S,5E)-4-methyl-5-undecene E_R->E_S Enantiomers Z_R (4R,5Z)-4-methyl-5-undecene E_R->Z_R Diastereomers Z_S (4S,5Z)-4-methyl-5-undecene E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Fig. 1: Stereoisomeric relationships of 4-methyl-5-undecene.

Quantitative Data Summary

Table 1: Predicted Physical Properties of 4-Methyl-5-undecene Isomers

IsomerMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/mL)
(4R,5E)-4-methyl-5-undecene168.32Higher than Z-isomersSlightly different
(4S,5E)-4-methyl-5-undecene168.32Same as (4R,5E)Same as (4R,5E)
(4R,5Z)-4-methyl-5-undecene168.32Lower than E-isomersSlightly different
(4S,5Z)-4-methyl-5-undecene168.32Same as (4R,5Z)Same as (4R,5Z)

Note: Enantiomers have identical boiling points and densities. Diastereomers have different physical properties. Generally, E-isomers have slightly higher boiling points than Z-isomers due to their more linear shape allowing for better intermolecular packing.

Table 2: Predicted Chiroptical Properties of 4-Methyl-5-undecene Isomers

IsomerPredicted Specific Rotation [α]
(4R,5E)-4-methyl-5-undecene+y
(4S,5E)-4-methyl-5-undecene-y
(4R,5Z)-4-methyl-5-undecene+z
(4S,5Z)-4-methyl-5-undecene-z

Note: Enantiomers rotate plane-polarized light to an equal but opposite degree. The magnitude and sign of the specific rotation for diastereomers are different and cannot be easily predicted without experimental data.

Experimental Protocols

The synthesis, separation, and characterization of the stereoisomers of 4-methyl-5-undecene would require a combination of stereoselective synthesis and chiral chromatography, followed by spectroscopic analysis.

General Synthetic Approach

A general approach for the synthesis of a specific stereoisomer of 4-methyl-5-undecene could involve a Wittig reaction or a similar olefination reaction using a chiral starting material.

synthesis_workflow start Chiral Aldehyde/Ketone reaction Wittig Reaction start->reaction wittig Wittig Reagent wittig->reaction product Diastereomeric Mixture of 4-methyl-5-undecene reaction->product separation Chromatographic Separation product->separation isomers Isolated Stereoisomers separation->isomers

Fig. 2: General workflow for the synthesis and separation of isomers.

Protocol for Stereoselective Synthesis (General):

  • Preparation of the Chiral Precursor: Start with a commercially available chiral building block, for example, (R)- or (S)-2-methylbutanal.

  • Chain Elongation: Extend the carbon chain of the chiral precursor through standard organic transformations to create a suitable aldehyde or ketone for the subsequent olefination step.

  • Wittig Reaction: React the chiral aldehyde/ketone with an appropriate phosphorus ylide (Wittig reagent) to form the double bond at the C5 position. The choice of the ylide and reaction conditions can influence the E/Z selectivity of the product.

  • Purification: The crude product, likely a mixture of diastereomers, would then be purified using column chromatography.

Separation of Stereoisomers

The separation of the four stereoisomers would typically be a two-step process.

Protocol for Separation:

  • Separation of Diastereomers: The E and Z diastereomeric pairs can be separated using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral stationary phase, as diastereomers have different physical properties.

  • Separation of Enantiomers: Each pair of enantiomers ((4R,5E)/(4S,5E) and (4R,5Z)/(4S,5Z)) would then be separated using chiral chromatography. This involves using a chiral stationary phase (CSP) in either GC or HPLC. The choice of the CSP is critical and often requires screening of different column types.

Characterization of Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Can be used to determine the E/Z configuration of the double bond. The coupling constant (J-value) between the vinylic protons is typically larger for the E-isomer (trans) than for the Z-isomer (cis). Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations to confirm the geometry.

  • ¹³C NMR: Will show a distinct set of peaks for each diastereomer.

Mass Spectrometry (MS):

  • All isomers will have the same molecular ion peak. Fragmentation patterns for diastereomers may show subtle differences.

Chiroptical Methods:

  • Polarimetry: Used to measure the optical rotation of the separated enantiomers. The specific rotation is a characteristic property of a chiral molecule.

Logical Relationships in Isomer Analysis

The process of identifying and characterizing the isomers of 4-methyl-5-undecene follows a logical progression.

analysis_logic synthesis Synthesize Mixture of Isomers separation Separate Diastereomers (E/Z) synthesis->separation enantiomer_sep Separate Enantiomers (R/S) separation->enantiomer_sep nmr Determine E/Z Configuration (NMR) separation->nmr polarimetry Determine Optical Rotation (Polarimetry) enantiomer_sep->polarimetry structure Assign Absolute Configuration nmr->structure polarimetry->structure

Fig. 3: Logical workflow for isomer identification.

Conclusion

The four stereoisomers of 4-methyl-5-undecene arise from the interplay of a single chiral center and a disubstituted double bond. While specific experimental data for these isomers is not currently available, this guide provides a theoretical framework and outlines the general experimental methodologies required for their synthesis, separation, and characterization. For researchers in drug development and related fields, a thorough understanding of the stereochemistry of such molecules is paramount, as different stereoisomers can exhibit vastly different biological activities. The protocols and logical workflows presented here serve as a foundational resource for the investigation of 4-methyl-5-undecene and other chiral alkenes.

Spectroscopic Profile of 5-Undecene, 4-methyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the organic compound 5-Undecene, 4-methyl- (CAS No. 143185-91-5). Due to the limited availability of direct experimental spectra for this specific molecule, this document synthesizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide also outlines standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in organic synthesis, natural product chemistry, and drug development.

Introduction

5-Undecene, 4-methyl-, with the molecular formula C₁₂H₂₄, is an unsaturated hydrocarbon.[1] Its structure, featuring a methyl branch near a double bond, presents a unique spectroscopic fingerprint. Understanding the NMR, IR, and MS characteristics of this molecule is crucial for its identification, characterization, and quality control in various research and development applications. This document aims to provide a predictive yet comprehensive spectroscopic profile to aid in these endeavors.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 5-Undecene, 4-methyl-. These predictions are derived from the analysis of its chemical structure, comparison with isomers, and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for 5-Undecene, 4-methyl-

ProtonsChemical Shift (ppm)MultiplicityIntegration
Olefinic H~5.2 - 5.5Multiplet2H
Methine H (C4)~2.0 - 2.3Multiplet1H
Allylic CH₂~1.9 - 2.1Multiplet2H
CH₂ Groups~1.2 - 1.4Multiplet10H
Methyl H (C4-CH₃)~0.9 - 1.1Doublet3H
Terminal CH₃~0.8 - 1.0Triplet6H

Table 2: Predicted ¹³C NMR Data for 5-Undecene, 4-methyl-

CarbonChemical Shift (ppm)
Olefinic C~125 - 135
Methine C (C4)~35 - 45
Allylic C~30 - 35
Aliphatic CH₂~20 - 40
Methyl C (C4-CH₃)~15 - 25
Terminal CH₃~10 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 5-Undecene, 4-methyl- are listed below.

Table 3: Predicted IR Absorption Bands for 5-Undecene, 4-methyl-

Wavenumber (cm⁻¹)Bond VibrationIntensity
~3000 - 3100C-H stretch (alkene)Medium
~2850 - 3000C-H stretch (alkane)Strong
~1640 - 1680C=C stretchMedium to Weak
~1450 - 1470C-H bend (alkane)Medium
~1370 - 1380C-H bend (methyl)Medium
~675 - 1000=C-H bend (alkene)Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of 5-Undecene, 4-methyl- would show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for 5-Undecene, 4-methyl-

m/zInterpretationRelative Abundance
168Molecular Ion [M]⁺Low to Medium
153[M - CH₃]⁺Low
139[M - C₂H₅]⁺Low
125[M - C₃H₇]⁺Medium
111[M - C₄H₉]⁺Medium
97[M - C₅H₁₁]⁺Medium
83[C₆H₁₁]⁺High
69[C₅H₉]⁺High
55[C₄H₇]⁺High
41[C₃H₅]⁺High

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid 5-Undecene, 4-methyl-.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid 5-Undecene, 4-methyl-.

Methodology:

  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[2] This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.[2]

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum. Perform baseline correction if necessary. Identify and label the significant absorption peaks.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Undecene, 4-methyl-.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[3]

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

    • Solvent Delay: Include a solvent delay to prevent the high concentration of the solvent from saturating the detector.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Comparison with spectral libraries can aid in identification.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Organic Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR ATR-IR Spectrometer IR_Prep->IR GCMS GC-MS System MS_Prep->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for 5-Undecene, 4-methyl-, based on predictive methods. The tabulated data for NMR, IR, and MS, along with the detailed experimental protocols, offer a valuable resource for researchers. While these predicted spectra await experimental verification, they serve as a robust starting point for the identification and characterization of this compound and its related structures. The provided workflow visualization further clarifies the logical progression of spectroscopic analysis in a laboratory setting.

References

molecular formula and weight of 5-Undecene, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical properties, synthesis, and analysis of 5-Undecene, 4-methyl-. Due to the limited specific literature on this compound, this guide also presents general experimental protocols and conceptual pathways relevant to aliphatic hydrocarbons of its class.

Core Data

The fundamental physicochemical properties of 5-Undecene, 4-methyl- are summarized below.

PropertyValue
Molecular Formula C₁₂H₂₄[1][2]
Molecular Weight 168.32 g/mol [1][2]
IUPAC Name 4-methylundec-5-ene[1]

Experimental Protocols

Given the absence of specific published experimental methods for 5-Undecene, 4-methyl-, this section details representative protocols for the synthesis and analysis of similar alkenes.

Synthesis: Wittig Reaction

The Wittig reaction is a robust method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3][4][5][6] To synthesize a substituted alkene like 5-Undecene, 4-methyl-, a suitable phosphonium ylide would be reacted with a corresponding aldehyde or ketone.

General Protocol:

  • Ylide Generation: A phosphonium salt is suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a controlled temperature to deprotonate the phosphonium salt, forming the ylide.

  • Reaction with Carbonyl: The aldehyde or ketone, dissolved in an anhydrous solvent, is added slowly to the ylide solution. The reaction mixture is stirred, typically at room temperature, until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the alkene.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it ideal for analyzing hydrocarbons like 5-Undecene, 4-methyl-.[7][8][9][10][11]

General Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization, and the resulting fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification by comparison to spectral libraries. The retention time from the gas chromatogram further aids in identification and quantification.

Conceptual Pathways

Due to the lack of specific information on signaling pathways for 5-Undecene, 4-methyl-, a conceptual diagram illustrating the general metabolic fate of aliphatic hydrocarbons in biological systems is provided. Aliphatic hydrocarbons are generally treated as xenobiotics by the human body and are metabolized primarily in the liver to facilitate their excretion.[2]

hydrocarbon_metabolism cluster_ingestion Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Ingestion Ingestion/Inhalation Hydrocarbon 5-Undecene, 4-methyl- Ingestion->Hydrocarbon Distribution Oxidation Oxidation (Cytochrome P450) Hydrocarbon->Oxidation Alcohol Alcohol Intermediate Oxidation->Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Excretion Urinary Excretion CarboxylicAcid->Excretion Conjugation & Solubilization

General metabolic pathway of an aliphatic hydrocarbon.

This diagram illustrates that upon absorption, a hydrocarbon like 5-Undecene, 4-methyl- would likely undergo oxidation in the liver, catalyzed by cytochrome P450 enzymes, to form more polar metabolites such as alcohols, aldehydes, and carboxylic acids. These metabolites can then be further conjugated and excreted from the body, primarily through urine. It is important to note that some hydrocarbons can have toxic effects on various organ systems.[12]

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Undecene, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 5-Undecene, 4-methyl- (CAS: 143185-91-5, Molecular Formula: C₁₂H₂₄). Due to the limited availability of specific analytical data for this compound, the following protocols and performance characteristics are based on established methods for structurally similar volatile hydrocarbons and alkenes.

Introduction

5-Undecene, 4-methyl- is a branched alkene. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of such volatile organic compounds (VOCs) due to its high sensitivity, selectivity, and ability to identify compounds based on their mass spectra.[1][2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[1]

Principle

Samples are introduced into the GC, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • Liquid Samples (e.g., solvents, aqueous solutions):

    • Direct Liquid Injection: For concentrated samples, a simple dilution with a suitable solvent like hexane or dichloromethane may be sufficient.

    • Headspace Analysis: For trace analysis in liquids, static or dynamic headspace sampling is effective. In this technique, the volatile compounds in the vapor phase above the sample are collected and injected into the GC.

    • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the headspace or directly immersed in the liquid sample to extract volatile and semi-volatile compounds. The fiber is then desorbed in the GC inlet.

  • Solid Samples (e.g., soil, tissues):

    • Solvent Extraction: The sample is extracted with an appropriate organic solvent. The extract is then concentrated and analyzed.

    • Purge and Trap: An inert gas is bubbled through the sample (if suspended in a liquid) to purge the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.[1]

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of 5-Undecene, 4-methyl-. Optimization may be required based on the specific sample matrix and instrumentation.

3.1. Materials and Reagents

  • High-purity solvents (Hexane, Dichloromethane)

  • Internal Standard (e.g., Dodecane-d26)

  • 5-Undecene, 4-methyl- analytical standard (if available, or a suitable isomer for method development)

  • Helium (carrier gas), 99.999% purity

  • GC vials with septa

3.2. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.

3.3. GC-MS Conditions

ParameterValue
GC Inlet
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes

3.4. Calibration

Prepare a series of calibration standards of 5-Undecene, 4-methyl- (or a suitable surrogate) in the expected concentration range of the samples. A fixed concentration of an internal standard should be added to each calibration standard and sample to correct for variations in injection volume and instrument response.

3.5. Data Analysis

  • Qualitative Analysis: Identification of 5-Undecene, 4-methyl- is based on its retention time and comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of the fragmentation pattern.

  • Quantitative Analysis: Quantification is performed by integrating the peak area of a characteristic ion of 5-Undecene, 4-methyl- and comparing it to the calibration curve generated from the standards.

Data Presentation: Method Performance (Illustrative)

The following table summarizes typical performance characteristics for the GC-MS analysis of volatile hydrocarbons in a similar molecular weight range. These values should be established for 5-Undecene, 4-methyl- during method validation.

ParameterTypical Value Range
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Accuracy (Recovery)85 - 115%

Note: LOD and LOQ for C12-C16 alkyldimethylamines have been reported in the range of 0.3-0.5 ng/mL and 10.0-20.0 ng/mL respectively.[3] Linearity ranges for n-alkanes have been reported between 5-200 ng/µL.[4]

Expected Mass Spectrum Fragmentation

  • Molecular Ion (M+): A peak corresponding to the molecular weight of 5-Undecene, 4-methyl- (168.32 g/mol ) is expected, although it may be weak.

  • Allylic Cleavage: The most common fragmentation pathway for alkenes is cleavage of the bond allylic to the double bond, which results in the formation of a stable resonance-stabilized carbocation.

  • McLafferty Rearrangement: If a gamma-hydrogen is present and sterically accessible, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Concentration (e.g., SPME, LLE) Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration & Calibration) Qualitative->Quantitative Report Reporting Quantitative->Report gcms_system Injector Injector Column GC Column (Separation) Injector->Column Sample Introduction IonSource Ion Source (Ionization & Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

References

Application Note: Analysis of 4-methyl-5-undecene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines a theoretical framework for the qualitative and quantitative analysis of 4-methyl-5-undecene, a branched unsaturated hydrocarbon, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein is based on established methodologies for the analysis of volatile and semi-volatile organic compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing sample preparation, instrument parameters, and expected data outcomes. While specific experimental data for 4-methyl-5-undecene is not widely published, this note provides a robust starting point for method development.

Introduction

4-methyl-5-undecene is a member of the alkene family of hydrocarbons, characterized by a carbon-carbon double bond. The analysis of such compounds is crucial in various fields, including petrochemical analysis, flavor and fragrance research, and environmental monitoring.[1][2] GC-MS is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like 4-methyl-5-undecene.[3] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.[3][4]

Experimental Protocol

A detailed experimental protocol for the GC-MS analysis of 4-methyl-5-undecene is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible GC-MS results.[5] For a standard solution of 4-methyl-5-undecene, the following steps are recommended:

  • Solvent Selection: Choose a volatile and non-polar solvent that will not interfere with the analyte peak. Hexane is a suitable choice for hydrocarbons.[5]

  • Standard Preparation:

    • Prepare a stock solution of 4-methyl-5-undecene in hexane at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (for complex matrices): For samples where 4-methyl-5-undecene is present in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[4][6]

2. GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of 4-methyl-5-undecene.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1) or Splitless for trace analysis
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 400 amu
Scan Rate 3 scans/second

Data Presentation

The primary outputs of a GC-MS analysis are a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak.

Total Ion Chromatogram (TIC)

The TIC is a plot of the total ion intensity versus retention time. For a pure standard of 4-methyl-5-undecene, a single, sharp peak is expected at a specific retention time. The retention time is a characteristic property of the compound under the given chromatographic conditions.

Mass Spectrum and Fragmentation Pattern

The mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z). The fragmentation pattern is unique to a molecule's structure and can be used for its identification. For 4-methyl-5-undecene (molecular weight: 168.32 g/mol ), the following characteristic fragments are predicted based on the principles of mass spectrometry fragmentation for alkenes and branched hydrocarbons.[7][8][9][10]

Predicted m/z Possible Fragment Ion Fragmentation Pathway
168[C12H24]+•Molecular Ion (M+)
153[M - CH3]+Loss of a methyl radical
125[M - C3H7]+Loss of a propyl radical (cleavage at the branched point)
97[C7H13]+Allylic cleavage
83[C6H11]+Allylic cleavage
69[C5H9]+Allylic cleavage
55[C4H7]+Common fragment for alkenes
41[C3H5]+Common fragment for alkenes

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 4-methyl-5-undecene.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Preparation Standard Preparation Dilution Dilution Standard_Preparation->Dilution Sample_Extraction Sample Extraction (if needed) Sample_Extraction->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: A flowchart of the GC-MS experimental workflow.

Predicted Fragmentation Pathway of 4-methyl-5-undecene

The following diagram illustrates a plausible fragmentation pathway for 4-methyl-5-undecene in the mass spectrometer.

Fragmentation_Pathway cluster_mol cluster_frags M [C12H24]+• (m/z 168) 4-methyl-5-undecene Molecular Ion F153 [C11H21]+ (m/z 153) M->F153 - •CH3 F125 [C9H17]+ (m/z 125) M->F125 - •C3H7 F97 [C7H13]+ (m/z 97) M->F97 Allylic Cleavage F83 [C6H11]+ (m/z 83) M->F83 Allylic Cleavage

Caption: Predicted fragmentation of 4-methyl-5-undecene.

Conclusion

This application note provides a foundational protocol for the analysis of 4-methyl-5-undecene by GC-MS. The detailed methodology, including sample preparation and instrument parameters, offers a starting point for researchers to develop and validate their own methods. The predicted fragmentation patterns and structured data presentation will aid in the identification and quantification of this compound in various sample matrices. While the provided data is theoretical, it is based on well-established principles of mass spectrometry and gas chromatography for similar analytes.

References

Application Notes and Protocols for 5-Undecene, 4-methyl- as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 5-Undecene, 4-methyl- as an Insect Pheromone Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive review of available scientific literature and databases, there is currently no documented evidence to support the use of 5-Undecene, 4-methyl- as an insect pheromone. The information that would typically populate detailed application notes and protocols—such as quantitative data on efficacy, established experimental bioassays, and known signaling pathways—does not exist for this specific compound in the context of insect chemical communication.

The following sections, therefore, outline the types of information that would be necessary to develop such a document, should 5-Undecene, 4-methyl- be identified as an insect pheromone in future research.

Data Presentation

A critical component of evaluating a potential pheromone is the quantitative assessment of its biological activity. Should data become available for 5-Undecene, 4-methyl-, it would be summarized in tables for clear comparison. Examples of such data tables are provided below as templates.

Table 1: Hypothetical Dose-Response of Target Insect Species to 5-Undecene, 4-methyl- in Olfactometer Bioassay

Concentration of 5-Undecene, 4-methyl- (ng/µL)Mean Attraction Index ± SE% Responding Insects
0 (Control)0.05 ± 0.025%
1Data Not AvailableData Not Available
10Data Not AvailableData Not Available
100Data Not AvailableData Not Available
1000Data Not AvailableData Not Available

Table 2: Hypothetical Field Trial Results for 5-Undecene, 4-methyl- Baited Traps

Target Pest SpeciesTrap TypeMean No. of Captured Insects/Trap/Day ± SE (Pheromone)Mean No. of Captured Insects/Trap/Day ± SE (Control)
Insecta exempliDelta TrapData Not AvailableData Not Available
Coleoptera exemplumFunnel TrapData Not AvailableData Not Available

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of a new pheromone. The following represents a generalized workflow that would be adapted for 5-Undecene, 4-methyl- if it were shown to have pheromonal properties.

Protocol 1: General Procedure for Electroantennography (EAG) Bioassay

Objective: To measure the electrical response of an insect's antenna to 5-Undecene, 4-methyl- to determine if it can be detected by the insect's olfactory system.

Materials:

  • Live, healthy adult insects of the target species

  • 5-Undecene, 4-methyl- (if available and purified)

  • Solvent (e.g., hexane)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (air stimulus controller)

Procedure:

  • Prepare serial dilutions of 5-Undecene, 4-methyl- in the chosen solvent.

  • Excise an antenna from a live insect and mount it between the recording and reference electrodes.

  • Deliver a puff of the solvent control over the antenna to establish a baseline reading.

  • Deliver puffs of the different concentrations of 5-Undecene, 4-methyl- to the antenna, starting with the lowest concentration.

  • Record the amplitude of the antennal depolarization for each stimulus.

  • Compare the responses to the pheromone with the solvent control to determine if the compound elicits a significant antennal response.

Protocol 2: General Wind Tunnel Bioassay for Attraction

Objective: To observe the behavioral response (e.g., upwind flight, source location) of insects to a point source of 5-Undecene, 4-methyl- in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, light, and temperature

  • Live, sexually mature insects of the target species

  • 5-Undecene, 4-methyl- source (e.g., a loaded rubber septum)

  • Video recording equipment

Procedure:

  • Acclimatize the insects to the conditions of the wind tunnel.

  • Place the 5-Undecene, 4-methyl- source at the upwind end of the tunnel.

  • Release individual insects at the downwind end of the tunnel.

  • Record the flight path and behaviors of each insect for a set period.

  • Categorize behaviors (e.g., no response, taking flight, upwind flight, landing on the source).

  • Compare the behavioral responses to those observed with a solvent-only control.

Mandatory Visualization

Diagrams are invaluable for illustrating complex biological processes and experimental designs. Below are examples of Graphviz diagrams that would be created if the relevant information for 5-Undecene, 4-methyl- were available.

signaling_pathway 5-Undecene_4-methyl 5-Undecene_4-methyl OBP Odorant Binding Protein 5-Undecene_4-methyl->OBP Binds to OR Odorant Receptor OBP->OR Transports to Neuron Olfactory Receptor Neuron OR->Neuron Activates Antennal_Lobe Antennal Lobe Neuron->Antennal_Lobe Signal Transduction Brain Higher Brain Centers Antennal_Lobe->Brain Signal Processing Behavior Behavior Brain->Behavior Initiates

Caption: Hypothetical signaling pathway of 5-Undecene, 4-methyl- in an insect olfactory system.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioassays cluster_application Application Synthesis Chemical Synthesis of 5-Undecene, 4-methyl- Purification Purification by Chromatography Synthesis->Purification Analysis Structural Confirmation (NMR, GC-MS) Purification->Analysis EAG Electroantennography (EAG) Analysis->EAG Test Compound WindTunnel Wind Tunnel Assay EAG->WindTunnel FieldTrials Field Trapping WindTunnel->FieldTrials Lure Development of Lures for Pest Monitoring FieldTrials->Lure MatingDisruption Mating Disruption Formulations FieldTrials->MatingDisruption

Caption: A generalized experimental workflow for the development of an insect pheromone.

The Elusive Role of 4-Methyl-5-undecene in Chemical Ecology: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable lack of specific information regarding the applications of 4-methyl-5-undecene in the field of chemical ecology. This compound, a branched alkene, has not been prominently identified as a key signaling molecule—such as a pheromone, kairomone, allomone, or synomone—in insect communication or plant-insect interactions.

Chemical ecology is a field dedicated to understanding the role of chemical signals in the interactions between living organisms. These chemical cues are fundamental to behaviors such as mating, foraging, oviposition, and defense. While numerous hydrocarbons and their derivatives have been identified as critical semiochemicals, 4-methyl-5-undecene does not appear to be among the well-documented examples.

Our investigation sought to provide detailed application notes, experimental protocols, and quantitative data on the use of 4-methyl-5-undecene for researchers, scientists, and drug development professionals. However, the search did not yield any specific studies detailing its use as a semiochemical. Consequently, it is not possible to provide established experimental protocols, quantitative data on behavioral responses, or diagrams of signaling pathways directly involving this compound.

For the purpose of illustrating the types of information that would be relevant had any been found, a generalized workflow for identifying and characterizing a novel semiochemical is presented below. This serves as a hypothetical framework for how 4-methyl-5-undecene could be studied if it were suspected to have a role in chemical ecology.

Hypothetical Experimental Workflow for Investigating a Potential Semiochemical

If a researcher were to investigate the potential role of 4-methyl-5-undecene in chemical ecology, a general experimental workflow could be followed. The diagram below illustrates the logical progression from initial observation to chemical identification and behavioral validation.

G A Observation of Insect Behavior B Collection of Volatiles/Extracts A->B Source Material C Gas Chromatography-Mass Spectrometry (GC-MS) Analysis B->C Chemical Analysis D Identification of 4-methyl-5-undecene C->D Compound ID E Synthesis of Chemical Standard D->E Verification F Electroantennography (EAG) Assay E->F Bioassay G Behavioral Assays (e.g., Olfactometer) E->G Bioassay H Confirmation of Semiochemical Activity F->H Physiological Response G->H Behavioral Response

Figure 1. A generalized workflow for the identification and validation of a new semiochemical from initial behavioral observation to experimental confirmation.

Conclusion

Application Notes and Protocols for Olfactometer Assays Using 4-methyl-5-undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olfactometer assays are critical behavioral experiments for investigating the response of organisms, particularly insects, to volatile chemical cues. These assays are instrumental in determining whether a specific compound acts as an attractant, repellent, or has no significant behavioral effect. This document provides a detailed protocol for utilizing 4-methyl-5-undecene in olfactometer assays. While specific behavioral data for 4-methyl-5-undecene is not extensively available in published literature, this protocol offers a robust framework for its evaluation as a potential semiochemical. The methodologies described herein are based on established principles of olfactometry and can be adapted for various insect species.

Data Presentation

Due to the limited specific data for 4-methyl-5-undecene, the following table presents hypothetical quantitative data to serve as an illustrative example for structuring experimental results. Researchers should replace this with their own empirically determined data.

Parameter Test Group (4-methyl-5-undecene) Control Group (Solvent) Statistical Significance (p-value)
Concentration 1 µg/µL in hexaneHexaneN/A
Number of Subjects (N) 5050N/A
Response Rate (%) 80%75%> 0.05
Attraction Index +0.6+0.05< 0.01
Time to First Choice (s) 35 ± 542 ± 7< 0.05
Duration in Odor Arm (s) 120 ± 1565 ± 10< 0.001

Attraction Index = (Number in Test Arm - Number in Control Arm) / Total Number of Responders

Experimental Protocols

This section details the methodology for conducting a Y-tube olfactometer assay to assess the behavioral response of insects to 4-methyl-5-undecene.

Materials and Equipment
  • Y-tube olfactometer (glass or PTFE)

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Odor source chambers

  • Test compound: 4-methyl-5-undecene

  • Solvent (e.g., hexane, paraffin oil)

  • Filter paper discs

  • Test insects (e.g., mosquitoes, moths, beetles)

  • Release chamber

  • Stopwatch

  • Dissection microscope or camera for observation

  • Cleaning supplies: non-scented soap, distilled water, acetone, ethanol

  • Oven for drying glassware

Preparation of Test and Control Stimuli
  • Stock Solution: Prepare a stock solution of 4-methyl-5-undecene in a high-purity solvent (e.g., 1 mg/mL in hexane). Store in a sealed vial at a low temperature (e.g., -20°C) to prevent degradation.

  • Serial Dilutions: Prepare a range of serial dilutions from the stock solution to determine the dose-response relationship. It is advisable to start with a wide range of concentrations (e.g., 0.01 µg/µL, 0.1 µg/µL, 1 µg/µL, 10 µg/µL).

  • Application: Apply a standard volume (e.g., 10 µL) of the desired test concentration onto a filter paper disc.

  • Control: Apply an equal volume of the pure solvent to a separate filter paper disc to serve as the control.

  • Acclimatization: Allow the solvent to evaporate from the filter paper for a set period (e.g., 1-2 minutes) before placing it in the odor source chamber.

Olfactometer Setup and Operation
  • Cleaning: Thoroughly clean all components of the olfactometer before each experiment. Wash with a non-scented detergent, rinse with distilled water, then with acetone or ethanol, and finally bake in an oven at a high temperature (e.g., 120°C) for at least 4 hours to remove any residual odors.[1]

  • Assembly: Assemble the Y-tube olfactometer, connecting the arms to the odor source chambers and the base to the insect release chamber.

  • Airflow: Connect the air source to the system, passing the air through an activated charcoal filter for purification and then through a humidifier.[2] The purified and humidified air is then split and passed through the two odor source chambers and into the respective arms of the Y-tube.

  • Flow Rate: Adjust the flow rate using flow meters to ensure a constant and equal airflow through both arms (e.g., 100-200 mL/min).

  • Stimulus Introduction: Place the filter paper with the test compound into one odor source chamber and the control filter paper into the other. The assignment of the test arm should be randomized between trials to avoid positional bias.

  • Acclimatization Period: Allow the system to run for a few minutes to allow the odor plume to stabilize within the olfactometer arms.

Experimental Procedure
  • Insect Preparation: Use insects of the same age, sex, and physiological state (e.g., mated, starved for a specific period) to ensure uniform motivation.[2] Acclimatize the insects to the experimental conditions (temperature, humidity, light) for a defined period before the assay.

  • Insect Release: Introduce a single insect into the release chamber at the base of the Y-tube.

  • Observation Period: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a predetermined distance into one of the arms (e.g., past a line marked on the arm).

  • Data Recording: Record the following parameters:

    • The first arm entered (the "first choice").

    • The time taken to make the first choice.

    • The total time spent in each arm during the observation period.

    • Whether the insect made a choice or remained in the release arm (a "no choice" response).

  • Replication: Conduct a sufficient number of replicates for each concentration and control to ensure statistical power. After a set number of trials (e.g., 5-10), clean the olfactometer and rotate the arms to further minimize any spatial bias.

Data Analysis
  • Choice Data: Analyze the number of insects choosing the test arm versus the control arm using a Chi-square test or a binomial test.

  • Residence Time: Compare the time spent in the test and control arms using a paired t-test or a Wilcoxon signed-rank test.

  • Response Rate: Calculate the percentage of insects that made a choice and analyze for significant differences between test and control groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stimuli Prepare Test & Control Stimuli introduce_stimuli Introduce Stimuli prep_stimuli->introduce_stimuli prep_olfactometer Clean & Assemble Olfactometer setup_olfactometer Setup Olfactometer & Airflow prep_olfactometer->setup_olfactometer prep_insects Prepare & Acclimatize Insects release_insect Release Insect prep_insects->release_insect setup_olfactometer->introduce_stimuli introduce_stimuli->release_insect observe Observe & Record Behavior release_insect->observe data_analysis Statistical Analysis observe->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: Experimental workflow for a Y-tube olfactometer assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm odorant 4-methyl-5-undecene orp Odorant Receptor Protein (OR) odorant->orp Binds to g_protein G-protein orp->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates ion_channel Ion Channel pka->ion_channel Phosphorylates depolarization Depolarization ion_channel->depolarization Opens action_potential Action Potential depolarization->action_potential Triggers

Caption: Hypothetical olfactory signaling pathway in an insect neuron.

References

Application Notes and Protocols for 4-Methyl-5-nonanol and 4-Methyl-5-nonanone as Semiochemicals in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the specific compound 4-methyl-5-undecene did not yield significant results as a documented semiochemical in pest management literature, a structurally similar and well-researched combination of compounds, 4-methyl-5-nonanol and 4-methyl-5-nonanone , serves as a potent aggregation pheromone for several economically significant coleopteran pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus). This document provides detailed application notes and protocols for the use of these semiochemicals in integrated pest management (IPM) programs.

These semiochemicals are crucial for manipulating insect behavior for monitoring, mass trapping, and attract-and-kill strategies.[1] 4-Methyl-5-nonanol is the major component of the male-produced aggregation pheromone, and its activity is synergized by the presence of 4-methyl-5-nonanone.[1][2] This combination attracts both male and female weevils, making it a powerful tool for population control.[2][3]

Data Presentation

Table 1: Efficacy of 4-Methyl-5-nonanol Baited Traps for Rhynchophorus ferrugineus
Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (Male:Female)Study DurationReference
Synthetic ferrugineol (4-methyl-5-nonanol)0.38 ± 0.080.23 ± 0.041:1.0960 days[3]
Control (empty capillaries)N/A0.00N/A60 days[3]
Ferrugineol + Coconut bark steam distillateNot specified0.25 ± 0.12Not specifiedNot specified[3]
Coconut bark steam distillate aloneNot specified0.06 ± 0.04Not specifiedNot specified[3]
Table 2: Synergistic Effects of Kairomones with Aggregation Pheromone
Lure CompositionMean Weevil Catch (weevils/trap/day)CommentsReference
Ferrugineol (4-methyl-5-nonanol) + n-pentanol0.85Significantly higher catch than ferrugineol alone.Fouad El-Ezaby (unpublished, cited in[4])
Ferrolure+ (4-methyl-5-nonanol:4-methyl-5-nonanone 9:1) + food bait (e.g., dates, sugarcane)Varies with season (higher in warmer months)Food bait enhances the attraction of the pheromone lure.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-nonanol and 4-Methyl-5-nonanone

Objective: To synthesize the two key components of the aggregation pheromone.

Materials:

  • 2-methyl-1-pentanol

  • n-butyllithium

  • Pentanoic anhydride

  • 2-pentyl nucleophilic reagent (e.g., 2-pentyl lithium or Grignard reagent)

  • Reducing agent (e.g., sodium borohydride)

  • Jones reagent (for oxidation)

  • Appropriate solvents (e.g., dichloromethane, THF, ether)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure for 4-Methyl-5-nonanol Synthesis (via Grignard Reaction): [5][6]

  • Prepare a Grignard reagent from an appropriate alkyl halide (e.g., n-butylmagnesium bromide).

  • React the Grignard reagent with 2-methyl-1-pentanal. The aldehyde can be prepared by the oxidation of 2-methyl-1-pentanol.

  • The reaction will produce a diastereoisomeric mixture of 4-methyl-5-nonanol.

  • Purify the product using flash chromatography (silica gel, ether/hexane mixture).

Procedure for 4-Methyl-5-nonanone Synthesis: [4][7]

  • Method A (from 5-nonanone): Activate 5-nonanone with methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) at -40°C in dichloromethane, followed by reaction with methyl triflate.[7]

  • Method B (from pentanoic anhydride): React pentanoic anhydride with a 2-pentyl nucleophilic reagent. This is followed by hydrolysis to yield 4-methyl-5-nonanone.[7]

  • Method C (Oxidation of 4-methyl-5-nonanol): Oxidize the synthesized 4-methyl-5-nonanol using Jones reagent in acetone.[5]

Note: These are generalized procedures. For detailed reaction conditions, stoichiometry, and safety precautions, refer to the cited literature.

Protocol 2: Field Trapping of Rhynchophorus ferrugineus

Objective: To monitor or mass trap Red Palm Weevil populations using pheromone-baited traps.

Materials:

  • Pheromone lures containing a 9:1 ratio of 4-methyl-5-nonanol and 4-methyl-5-nonanone.

  • Food bait (e.g., fresh-cut sugarcane, dates, or molasses solution).

  • Bucket traps (e.g., 5-liter plastic buckets).

  • Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil.

  • Insecticide (optional, for kill traps).

  • Stakes or hangers for trap placement.

Procedure:

  • Prepare the traps by adding water and a surfactant to the bottom of the bucket to drown captured weevils. A thin layer of oil can be used to reduce evaporation.

  • Place the food bait inside the trap. If using sugarcane, ensure it is fresh and replaced regularly.

  • Hang the pheromone lure inside the trap, just above the water level.

  • Deploy traps in the field, typically attached to palm trees or on stakes at a height of 1-1.5 meters.

  • Space traps according to the objective (e.g., higher density for mass trapping, lower for monitoring).

  • Check traps regularly (e.g., weekly or bi-weekly) to count and remove captured weevils and to replenish bait and water.

  • Replace pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).

Protocol 3: Electroantennography (EAG) Assay

Objective: To measure the olfactory response of an insect's antenna to the semiochemicals.

Materials:

  • Live insect (e.g., R. ferrugineus).

  • Micromanipulators.

  • Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

  • Ag/AgCl wires.

  • High-impedance DC amplifier.

  • Data acquisition system.

  • Charcoal-filtered and humidified air delivery system.

  • Odor cartridges with the test compounds (4-methyl-5-nonanol, 4-methyl-5-nonanone) dissolved in a solvent (e.g., hexane).

Procedure:

  • Immobilize the insect and carefully excise an antenna.

  • Mount the antenna between the two glass capillary electrodes, ensuring a good electrical connection. The recording electrode is placed at the distal end, and the reference electrode at the base.

  • Continuously pass a stream of clean, humidified air over the antenna.

  • Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge.

  • Record the resulting electrical potential change (the EAG response) using the data acquisition system.

  • Allow sufficient time between stimuli for the antenna to recover.

  • Test a range of concentrations to determine the dose-response relationship.

Note: For a detailed visual guide on setting up an EAG experiment, refer to protocols for similar insects.

Protocol 4: Wind Tunnel Behavioral Assay

Objective: To observe the behavioral response of insects to the semiochemicals in a controlled environment that simulates a natural odor plume.

Materials:

  • Wind tunnel with controlled airflow (e.g., 0.2-0.4 m/s), temperature, humidity, and light.

  • Odor source dispenser (e.g., rubber septum impregnated with the semiochemicals).

  • Video recording equipment.

  • Insect release platform.

Procedure:

  • Acclimatize the insects to the wind tunnel conditions.

  • Place the odor source at the upwind end of the tunnel.

  • Release an insect on the platform at the downwind end.

  • Record the insect's flight path and behaviors, such as taking flight, upwind flight, casting (zigzagging), and landing on the source.

  • Analyze the video recordings to quantify behavioral parameters (e.g., flight speed, turning angle, success rate of source location).

Note: The specific dimensions of the wind tunnel and the experimental parameters can be adapted based on the target insect and research question.[1][7]

Mandatory Visualizations

pest_management_workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_application Field Application cluster_evaluation Evaluation synthesis_nonanol 4-Methyl-5-nonanol lure Pheromone Lure (9:1 ratio) synthesis_nonanol->lure synthesis_nonanone 4-Methyl-5-nonanone synthesis_nonanone->lure monitoring Monitoring lure->monitoring mass_trapping Mass Trapping lure->mass_trapping attract_kill Attract-and-Kill lure->attract_kill data_analysis Data Analysis (Population Dynamics) monitoring->data_analysis mass_trapping->data_analysis attract_kill->data_analysis decision IPM Decision Making data_analysis->decision

Caption: Workflow for the application of 4-methyl-5-nonanol and 4-methyl-5-nonanone in pest management.

olfactory_signaling_pathway cluster_neuron Inside the Sensillum semiochemical 4-Methyl-5-nonanol/ 4-Methyl-5-nonanone obp Odorant Binding Protein (OBP) semiochemical->obp Binding in sensillar lymph or Odorant Receptor (OR) obp->or Transport to receptor orn Olfactory Receptor Neuron (ORN) membrane Dendritic Membrane ion_channel Ion Channel Activation or->ion_channel Conformational change action_potential Action Potential ion_channel->action_potential Depolarization brain Antennal Lobe of Brain action_potential->brain Signal Transmission behavior Behavioral Response (Attraction) brain->behavior Signal Processing

Caption: Generalized olfactory signaling pathway for insect perception of semiochemicals.

References

Application Notes and Protocols for 5-Undecene, 4-methyl- in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecene, 4-methyl- is a volatile organic compound (VOC) belonging to the class of aliphatic hydrocarbons. While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other long-chain alkenes and undecene derivatives suggests potential applications in various bioassays. Aliphatic hydrocarbons are known to interact with cell membranes and can act as semiochemicals in insects. These application notes provide extrapolated dosage and concentration guidelines based on related compounds and detailed protocols for preliminary screening of 5-Undecene, 4-methyl- in cytotoxicity, antimicrobial, and insect behavioral bioassays.

It is critical to note that the concentrations provided are proposed starting points for range-finding studies and should be optimized for specific experimental systems.

Data Presentation

The following tables summarize suggested starting concentrations for 5-Undecene, 4-methyl- in various bioassays. These values are extrapolated from studies on structurally similar C10-C15 alkenes and other undecene derivatives.

Table 1: Suggested Concentration Ranges for In Vitro Bioassays

Bioassay TypeCell/Organism TypeSuggested Starting Concentration Range (µg/mL)Suggested Starting Concentration Range (µM)Notes
Cytotoxicity (MTT Assay) Mammalian cell lines (e.g., HeLa, HepG2)10 - 500~60 - 3000Due to the volatile nature, assays should be conducted in sealed plates or with an overlay. High concentrations may lead to non-specific membrane disruption.
Antimicrobial (MIC) Bacteria (e.g., E. coli, S. aureus)50 - 1000~300 - 6000Vapor phase diffusion assays are recommended to account for the compound's volatility. Activity may be more pronounced against fungi.
Antimicrobial (MIC) Fungi (e.g., C. albicans, A. niger)20 - 500~120 - 3000Fungal membranes may be more susceptible to disruption by lipophilic compounds.

Table 2: Suggested Dosage for Insect Behavioral Bioassays

Bioassay TypeInsect Species (Example)Delivery MethodSuggested Starting Dosage RangeNotes
Olfactometer Assay Lepidoptera (e.g., Spodoptera spp.)Air stream infused with compound1 - 100 µg on a filter paperThe release rate will depend on the volatility of the compound and airflow. Serial dilutions are recommended to determine the threshold of behavioral response.
Electroantennography (EAG) Coleoptera (e.g., Tribolium spp.)Puff of air over the antenna10 - 1000 ng on a filter paperAllows for direct measurement of the insect's olfactory response to the compound.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 5-Undecene, 4-methyl- on mammalian cell lines.

Materials:

  • Target mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5-Undecene, 4-methyl-

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-Undecene, 4-methyl- in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., serial dilutions from 500 µg/mL down to 10 µg/mL). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 5-Undecene, 4-methyl-. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. To minimize evaporation of the volatile compound, consider sealing the plate with a breathable membrane or using a mineral oil overlay.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing using Vapor Phase Diffusion Assay

Objective: To assess the antimicrobial activity of 5-Undecene, 4-methyl- against bacteria and fungi.

Materials:

  • Test microorganisms (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • 5-Undecene, 4-methyl-

  • Sterile solvent (e.g., ethanol or DMSO) for dissolving the compound

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of microbial growth.

  • Compound Application: Aseptically place a sterile filter paper disc in the center of the lid of the Petri dish (not on the agar surface).

  • Dosing: Apply a known volume (e.g., 10-50 µL) of a specific concentration of 5-Undecene, 4-methyl- (dissolved in a volatile solvent) onto the filter paper disc in the lid. Allow the solvent to evaporate for a few minutes.

  • Incubation: Invert the plate and incubate it at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi). The volatile compound will diffuse from the disc in the lid into the headspace and onto the agar surface.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around the area directly below the disc.

  • Data Analysis: A clear zone of inhibition indicates antimicrobial activity. The size of the zone can be used to compare the relative activity at different concentrations.

Insect Behavioral Response using a Y-Tube Olfactometer

Objective: To evaluate the attractant or repellent effect of 5-Undecene, 4-methyl- on insects.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal-filtered and humidified air source

  • Test insects (e.g., moths, beetles)

  • 5-Undecene, 4-methyl-

  • Solvent (e.g., hexane)

  • Filter paper strips

Protocol:

  • Olfactometer Setup: Assemble the Y-tube olfactometer and connect it to a charcoal-filtered, humidified air source. Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm of the Y-tube.

  • Odor Source Preparation: Dissolve a known amount of 5-Undecene, 4-methyl- in a volatile solvent like hexane. Apply a specific dose (e.g., 10 µg) onto a filter paper strip and allow the solvent to evaporate completely.

  • Odor Application: Place the filter paper with the test compound into the odor chamber of one arm of the olfactometer. Place a filter paper with only the solvent (as a control) in the other arm.

  • Insect Introduction: Introduce a single insect into the base of the Y-tube.

  • Behavioral Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the first choice of arm the insect makes and the total time spent in each arm.

  • Replication: Repeat the experiment with a new insect for a sufficient number of replicates (e.g., 20-30 insects). To avoid positional bias, switch the odor and control arms between replicates.

  • Data Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the arm with the test compound compared to the control arm.

Mandatory Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare 5-Undecene, 4-methyl- Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_24_48h Incubate for 24-48h treat_cells->incubate_24_48h add_mtt Add MTT Reagent incubate_24_48h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability & IC50 read_absorbance->analyze_data

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling_Pathway_Membrane_Disruption cluster_membrane Cell Membrane lipid_bilayer Lipid Bilayer disruption Membrane Disruption lipid_bilayer->disruption membrane_protein Membrane Protein compound 5-Undecene, 4-methyl- (Non-polar Hydrocarbon) compound->lipid_bilayer Intercalates into altered_fluidity Altered Membrane Fluidity disruption->altered_fluidity protein_function Altered Membrane Protein Function disruption->protein_function downstream Downstream Cellular Effects (e.g., altered signaling, ion imbalance, cytotoxicity) altered_fluidity->downstream protein_function->downstream

Caption: Postulated Mechanism of Action via Membrane Disruption.

Insect_Olfactory_Pathway odorant 5-Undecene, 4-methyl- (Odorant Molecule) antenna Antenna odorant->antenna orn Olfactory Receptor Neuron (ORN) antenna->orn or Odorant Receptor (OR) orn->or binds to glomerulus Antennal Lobe Glomerulus or->glomerulus signal to brain Higher Brain Centers (e.g., Mushroom Bodies) glomerulus->brain process signal behavior Behavioral Response (Attraction/Repulsion) brain->behavior initiate

Caption: Simplified Insect Olfactory Signaling Pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Undecene, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Undecene, 4-methyl-, particularly via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-Undecene, 4-methyl-?

A common and effective method is the Wittig reaction. This involves the reaction of an ylide, specifically (1-methylbutyl)triphenylphosphonium ylide, with an aldehyde, heptanal. The ylide is typically generated in situ from its corresponding phosphonium salt, (1-methylbutyl)triphenylphosphonium bromide, by deprotonation with a strong base.

Q2: What are the expected stereochemical outcomes of this reaction?

The ylide used in this synthesis, derived from (1-methylbutyl)triphenylphosphonium bromide, is a non-stabilized ylide. Wittig reactions involving non-stabilized ylides predominantly yield the (Z)-alkene (cis isomer)[1]. Therefore, the major product expected is (Z)-4-methyl-5-undecene. The formation of the (E)-alkene (trans isomer) is also possible as a minor product.

Q3: What is the primary byproduct of this reaction and how can it be removed?

The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO)[2]. TPPO is often difficult to separate from the desired alkene due to its similar polarity. Common purification methods include:

  • Crystallization: The product mixture can be recrystallized from a suitable solvent. TPPO is often more soluble in polar solvents than the nonpolar alkene product[2].

  • Chromatography: Column chromatography on silica gel is an effective method for separating the nonpolar alkene from the more polar TPPO.

  • Precipitation: In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane, while the alkene remains in solution.

Q4: Can other bases be used for ylide formation?

Yes, various strong bases can be used to deprotonate the phosphonium salt to form the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium amide (NaNH₂)[3][4]. The choice of base can influence the reaction yield and stereoselectivity[3]. For non-stabilized ylides, lithium-free bases such as sodium amide or sodium hexamethyldisilazide (NaHMDS) can sometimes provide higher (Z)-selectivity[5].

Troubleshooting Guide

Low or No Product Yield

Issue: After performing the reaction and work-up, the yield of 5-Undecene, 4-methyl- is significantly lower than expected or non-existent.

Possible Cause Suggested Solution
Incomplete Ylide Formation The phosphonium salt may not have been fully deprotonated. Ensure the base used is strong enough and that the reaction is performed under anhydrous conditions, as ylides are moisture-sensitive[6]. Consider switching to a stronger base like n-BuLi.
Degradation of Reactants Heptanal can be prone to oxidation to heptanoic acid or polymerization. Use freshly distilled or high-purity heptanal. The ylide is also unstable and should be generated in situ and used immediately under an inert atmosphere (e.g., nitrogen or argon).
Aldol Condensation of Heptanal As an enolizable aldehyde, heptanal can undergo self-condensation under basic conditions, especially if the ylide concentration is low or the reaction temperature is too high. Add the aldehyde slowly to the pre-formed ylide at a low temperature (e.g., -78 °C to 0 °C) to minimize this side reaction.
Steric Hindrance While less of a concern with an aldehyde, significant steric bulk on either the ylide or the carbonyl compound can hinder the reaction[7]. This is not a primary concern for the synthesis of 5-Undecene, 4-methyl-.
Incorrect Stereochemistry (High proportion of (E)-isomer)

Issue: The major product isolated is the (E)-isomer of 5-Undecene, 4-methyl-, or a nearly 1:1 mixture of (E) and (Z)-isomers is obtained.

Possible Cause Suggested Solution
Use of Lithium-Based Reagents The presence of lithium salts can sometimes lead to equilibration of the betaine intermediate, resulting in a loss of stereoselectivity and the formation of the more thermodynamically stable (E)-alkene[3].
Reaction Conditions Higher reaction temperatures can also favor the formation of the more stable (E)-isomer. Perform the reaction at a lower temperature.
Ylide Stability While the (1-methylbutyl)triphenylphosphonium ylide is considered non-stabilized, impurities in the starting materials or side reactions could potentially lead to other reactive species that alter the stereochemical outcome. Ensure high purity of the alkyl halide used to prepare the phosphonium salt.
Difficulty in Product Purification

Issue: The final product is contaminated with triphenylphosphine oxide (TPPO), and separation is proving difficult.

Possible Cause Suggested Solution
Co-elution in Chromatography The polarity of the alkene and TPPO might be too similar for effective separation with the chosen solvent system. Optimize the solvent system for column chromatography. A common starting point is a non-polar solvent like hexane with a small amount of a slightly more polar solvent like ethyl acetate.
Inefficient Crystallization The chosen solvent for crystallization may not be optimal. A solvent in which the alkene is soluble at high temperatures but sparingly soluble at low temperatures, and in which TPPO is soluble at all temperatures, is ideal. Consider a mixed solvent system.
Formation of an Emulsion during Work-up The presence of TPPO can sometimes lead to the formation of emulsions during aqueous work-up, making phase separation difficult. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Key Experimental Protocols

Synthesis of (1-methylbutyl)triphenylphosphonium bromide

This protocol describes the synthesis of the phosphonium salt precursor to the Wittig reagent.

  • Reactants:

    • Triphenylphosphine (1.0 eq)

    • 2-Bromopentane (1.1 eq)

    • Toluene (as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.

    • Add 2-bromopentane to the solution.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated white solid by vacuum filtration.

    • Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.

    • Dry the phosphonium salt under vacuum.

Synthesis of 5-Undecene, 4-methyl- via Wittig Reaction

This protocol details the formation of the alkene from the phosphonium salt and heptanal.

  • Reactants:

    • (1-methylbutyl)triphenylphosphonium bromide (1.1 eq)

    • n-Butyllithium (1.05 eq, as a solution in hexanes)

    • Heptanal (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF) (as solvent)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the (1-methylbutyl)triphenylphosphonium bromide and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the n-butyllithium solution dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of heptanal in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexane) to separate the 5-Undecene, 4-methyl- from triphenylphosphine oxide.

Visualizations

Wittig_Synthesis_Workflow cluster_0 Phosphonium Salt Formation cluster_1 Ylide Formation cluster_2 Wittig Reaction cluster_3 Purification Triphenylphosphine Triphenylphosphine Phosphonium_Salt (1-methylbutyl)triphenylphosphonium bromide Triphenylphosphine->Phosphonium_Salt 2-Bromopentane 2-Bromopentane 2-Bromopentane->Phosphonium_Salt Ylide (1-methylbutyl)triphenyl- phosphonium ylide Phosphonium_Salt->Ylide Base n-BuLi Base->Ylide Product_Mixture Crude Product: 5-Undecene, 4-methyl- + TPPO Ylide->Product_Mixture Heptanal Heptanal Heptanal->Product_Mixture Purified_Product 5-Undecene, 4-methyl- Product_Mixture->Purified_Product TPPO Triphenylphosphine Oxide Product_Mixture->TPPO

Caption: Workflow for the synthesis of 5-Undecene, 4-methyl-.

Troubleshooting_Yield Start Low Yield of 5-Undecene, 4-methyl- Check_Ylide Check Ylide Formation Conditions Start->Check_Ylide Possible Cause Check_Aldehyde Check Aldehyde Quality and Addition Start->Check_Aldehyde Possible Cause Check_Reaction Review Reaction Conditions Start->Check_Reaction Possible Cause Ylide_Solution Use anhydrous solvent? Strong enough base? Inert atmosphere? Check_Ylide->Ylide_Solution Troubleshoot Aldehyde_Solution Freshly distilled aldehyde? Slow addition at low temp? Check_Aldehyde->Aldehyde_Solution Troubleshoot Reaction_Solution Sufficient reaction time? Appropriate temperature? Check_Reaction->Reaction_Solution Troubleshoot

References

Technical Support Center: Stereospecific Synthesis of 5-Undecene, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereospecific synthesis of 5-Undecene, 4-methyl-. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (E)- or (Z)-5-Undecene, 4-methyl-.

Issue 1: Low E/Z Selectivity in Wittig Reaction for (Z)-5-Undecene, 4-methyl-

Question: My Wittig reaction to synthesize (Z)-5-Undecene, 4-methyl- is producing a significant amount of the (E)-isomer. How can I improve the Z-selectivity?

Answer: Low Z-selectivity in the Wittig reaction is a common issue, often related to the stability of the ylide and the reaction conditions. Here are several factors to consider:

  • Ylide Stabilization: Unstabilized ylides favor the formation of Z-alkenes. Ensure your phosphonium ylide, derived from a primary alkyl halide (e.g., 1-bromohexane), does not contain adjacent electron-withdrawing groups that would stabilize the carbanion.

  • Reaction Conditions:

    • Solvent: Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for Z-selective Wittig reactions.

    • Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance Z-selectivity by favoring the kinetic product.

    • Base: The choice of base for ylide generation is crucial. Strong, non-coordinating bases like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) are often used. Salt-free conditions can further improve Z-selectivity.

  • Aldehyde Purity: Ensure the 2-methylpentanal used is free of acidic impurities that could affect the ylide.

Troubleshooting Workflow for Low Z-Selectivity in Wittig Reaction

G start Low Z-Selectivity Observed check_ylide Verify Ylide is Unstabilized start->check_ylide check_conditions Review Reaction Conditions check_ylide->check_conditions Ylide is unstabilized check_reagents Assess Reagent Purity check_conditions->check_reagents adjust_temp Lower Reaction Temperature (e.g., to -78 °C) check_reagents->adjust_temp change_base Switch to a Salt-Free Base (e.g., KHMDS) adjust_temp->change_base purify_aldehyde Purify 2-methylpentanal change_base->purify_aldehyde re_run Re-run Experiment purify_aldehyde->re_run end Improved Z-Selectivity re_run->end

Caption: Troubleshooting workflow for improving Z-selectivity in the Wittig reaction.

Issue 2: Poor E-Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction for (E)-5-Undecene, 4-methyl-

Question: I am attempting to synthesize (E)-5-Undecene, 4-methyl- via the Horner-Wadsworth-Emmons (HWE) reaction, but I am getting a mixture of E and Z isomers. What can I do to favor the E-isomer?

Answer: The HWE reaction typically provides excellent E-selectivity with stabilized phosphonate ylides. If you are observing poor selectivity, consider the following:

  • Phosphonate Reagent: The phosphonate ester should contain an electron-withdrawing group (EWG) to stabilize the carbanion, which is a prerequisite for high E-selectivity. For the synthesis of 5-Undecene, 4-methyl-, a phosphonate with an adjacent ester or ketone group would be suitable, followed by removal or modification of that group.

  • Reaction Conditions:

    • Base: A mild base like sodium ethoxide (NaOEt) or DBU in the presence of LiCl is often effective.

    • Solvent: Protic solvents like ethanol or aprotic polar solvents such as THF or DMF are commonly used.

  • Steric Hindrance: The steric bulk of the aldehyde and the phosphonate can influence selectivity. Ensure there are no significant steric clashes that would disfavor the transition state leading to the E-isomer.

Issue 3: Incomplete Reduction of Alkyne to (Z)-5-Undecene, 4-methyl- using Lindlar's Catalyst

Question: The reduction of 4-methyl-5-undecyne to (Z)-5-Undecene, 4-methyl- is sluggish and incomplete. How can I drive the reaction to completion?

Answer: Incomplete reduction using Lindlar's catalyst can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Activity: Lindlar's catalyst is a "poisoned" catalyst to prevent over-reduction to the alkane. However, its activity can vary.

    • Ensure the catalyst is fresh.

    • If the reaction stalls, carefully adding a small amount of fresh catalyst may help.

  • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere (e.g., a balloon). Ensure there are no leaks and that a positive pressure of hydrogen is maintained.

  • Solvent and Temperature: The choice of solvent can impact the reaction rate. Hexane, ethyl acetate, or ethanol are common choices. Gentle warming may increase the rate, but be cautious as it can also lead to over-reduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing stereochemically pure 5-Undecene, 4-methyl-?

A1: The main strategies involve:

  • Wittig Reaction: Primarily for the synthesis of the (Z)-isomer using an unstabilized phosphonium ylide and 2-methylpentanal.

  • Horner-Wadsworth-Emmons (HWE) Reaction: For the synthesis of the (E)-isomer, typically using a stabilized phosphonate ylide.

  • Alkyne Reduction: Stereospecific reduction of 4-methyl-5-undecyne. *

Technical Support Center: Enhancing the Stability and Shelf-Life of 4-Methyl-5-undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers and professionals working with 4-methyl-5-undecene. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability and shelf-life challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the handling, storage, and application of 4-methyl-5-undecene.

Q1: My sample of 4-methyl-5-undecene has developed a sharp, unpleasant odor. What is the likely cause?

A1: The development of a sharp or rancid odor is a strong indicator of oxidative degradation. Unsaturated hydrocarbons like 4-methyl-5-undecene are susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen. This process initially forms hydroperoxides, which are odorless, but these can then decompose into a variety of volatile and odorous secondary oxidation products, such as aldehydes and ketones.

Troubleshooting:

  • Confirm Degradation: Use analytical methods such as peroxide value (PV) or acid number (AN) determination to quantify the extent of oxidation. A significant increase in these values confirms degradation. Gas chromatography-mass spectrometry (GC-MS) can be used to identify the specific degradation products.

  • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

  • Consider Antioxidant Addition: If not already present, the addition of a suitable antioxidant can significantly inhibit the oxidation process.

Q2: I have observed an increase in the viscosity of my 4-methyl-5-undecene sample over time. What could be happening?

A2: An increase in viscosity is often a sign of polymerization. The double bond in 4-methyl-5-undecene can undergo radical, cationic, or coordination polymerization, leading to the formation of oligomers and polymers. This process can be initiated by heat, light, or the presence of catalytic impurities.

Troubleshooting:

  • Analytical Verification: Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) can be used to detect the presence of higher molecular weight species, confirming polymerization.

  • Storage and Handling: Avoid exposure to high temperatures and sources of UV radiation. Ensure all glassware and equipment are scrupulously clean to prevent contamination with potential polymerization initiators.

  • Inhibitor Use: For long-term storage, consider the addition of a radical scavenger or polymerization inhibitor.

Q3: What are the primary degradation pathways for 4-methyl-5-undecene?

A3: The two primary degradation pathways for 4-methyl-5-undecene are:

  • Oxidation: This is a free-radical mediated process that occurs at the allylic positions (the C-H bonds adjacent to the double bond) and directly across the double bond. The main initial products are hydroperoxides, which can then break down into a complex mixture of alcohols, ketones, aldehydes, and carboxylic acids.

  • Polymerization: The double bond can serve as a reactive site for the formation of polymer chains. This can be initiated by radicals, acids, or metal catalysts.

Q4: What types of stabilizers are recommended for 4-methyl-5-undecene?

A4: A combination of stabilizers is often most effective due to synergistic effects.

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are highly effective at interrupting the free-radical chain reaction of oxidation.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based antioxidants work by decomposing hydroperoxides into non-radical, stable products, thus preventing the propagation of oxidation.

  • Polymerization Inhibitors: For preventing unwanted polymerization, specific radical scavengers can be employed.

Quantitative Data on Stabilizer Effectiveness

The following table summarizes the expected performance of different stabilizer systems in improving the stability of a C12 internal alkene like 4-methyl-5-undecene under accelerated aging conditions. The data is a representative compilation from literature on similar olefins.

Stabilizer SystemConcentration (ppm)Accelerated Aging ConditionsPeroxide Value (meq O2/kg) after 100hAcid Number (mg KOH/g) after 100hShelf-Life Extension Factor (Est.)
Unstabilized Control060°C, exposure to air> 50> 5.01x
Hindered Phenol (BHT)100060°C, exposure to air~15-20~1.5-2.02-3x
Phosphite Stabilizer100060°C, exposure to air~20-25~2.0-2.51.5-2x
BHT + Phosphite (1:1)1000 (total)60°C, exposure to air< 10< 1.04-5x

Experimental Protocols

1. Accelerated Aging Study of 4-Methyl-5-undecene

This protocol describes a method for evaluating the stability of 4-methyl-5-undecene and the effectiveness of antioxidant additives under accelerated conditions.

a. Materials and Reagents:

  • 4-methyl-5-undecene (high purity)

  • Selected antioxidants (e.g., BHT, a phosphite stabilizer)

  • High-purity solvents (e.g., isopropanol, toluene, acetic acid, chloroform)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃) standard solution

  • Starch indicator solution

  • Potassium hydroxide (KOH) standard solution

  • Phenolphth

Technical Support Center: 5-Undecene, 4-methyl- Synthesis and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and extraction of 5-Undecene, 4-methyl-. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yield, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-Undecene, 4-methyl-?

A1: The most common and effective synthetic routes for creating 5-Undecene, 4-methyl- are the Wittig reaction and the Grignard reaction. Both pathways are reliable for forming the carbon-carbon double bond at the desired position.

Q2: I am experiencing a significantly lower yield than expected. What are the primary factors that could be contributing to this?

A2: Low yields can stem from several factors throughout the synthesis and extraction process. Key areas to investigate include:

  • Sub-optimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions or the formation of side products.

  • Impure starting materials: The presence of water or other contaminants in solvents or reagents can interfere with the reaction, particularly in moisture-sensitive reactions like the Grignard synthesis.

  • Inefficient extraction: The choice of solvent, pH of the aqueous phase, and the number of extraction cycles can all impact the recovery of the final product.

  • Product loss during purification: Volatility of the product, improper column chromatography technique, or decomposition on stationary phase can lead to significant loss.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques for confirming the structure and purity of 5-Undecene, 4-methyl- include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the presence of the double bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C=C bond stretch of the alkene.

Troubleshooting Guides

Low Yield in Synthesis

If you are experiencing low yields during the synthesis of 5-Undecene, 4-methyl-, consider the following troubleshooting steps.

dot

Caption: Troubleshooting workflow for low synthesis yield.

Potential Cause Recommended Action Expected Outcome
Moisture in Reagents/Solvents Dry all solvents and reagents thoroughly before use. For Grignard reactions, ensure all glassware is flame-dried.Increased yield due to prevention of quenching of the Grignard or Wittig reagent.
Incorrect Stoichiometry Carefully measure and use a slight excess (1.1-1.2 equivalents) of the nucleophilic reagent (Grignard or ylide).Drives the reaction to completion, increasing the conversion of the starting material.
Sub-optimal Temperature For Grignard reagent formation, maintain a gentle reflux. For the Wittig reaction, the optimal temperature may vary depending on the ylide's reactivity.Minimizes side reactions and decomposition of reagents.
Formation of Side Products Analyze the crude reaction mixture by GC-MS to identify byproducts. Common side products include homo-coupled products from the Grignard reagent or rearranged alkenes.Identification of side products can inform adjustments to reaction conditions to minimize their formation.
Low Yield in Extraction

Low recovery after the workup and extraction phase is a common issue. The following guide provides steps to optimize your extraction protocol.

dot

Caption: Troubleshooting workflow for low extraction yield.

Potential Cause Recommended Action Expected Outcome
Inappropriate Extraction Solvent Use a low-polarity organic solvent in which 5-Undecene, 4-methyl- is highly soluble, such as hexane or diethyl ether.Maximizes the partitioning of the product into the organic phase.
Product Loss in Aqueous Layer Ensure the aqueous layer is saturated with a salt, such as NaCl (brine), before extraction. This decreases the solubility of the organic product in the aqueous phase.Increased recovery of the product from the aqueous layer.
Emulsion Formation If an emulsion forms, allow the separatory funnel to stand for a longer period. Gently swirling the funnel or adding a small amount of brine can also help to break the emulsion.Proper phase separation, allowing for a clean collection of the organic layer.
Insufficient Number of Extractions Perform at least three extractions with the organic solvent to ensure complete removal of the product from the aqueous layer.Maximizes the amount of product recovered from the reaction mixture.

Experimental Protocols

Synthesis of 5-Undecene, 4-methyl- via Wittig Reaction

This protocol outlines the synthesis of 5-Undecene, 4-methyl- from heptanal and (1-methylbutyl)triphenylphosphonium bromide.

Materials:

  • (1-methylbutyl)triphenylphosphonium bromide

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Heptanal

  • Hexane

  • Deionized Water

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (1-methylbutyl)triphenylphosphonium bromide (1.1 eq).

  • Add anhydrous DMSO to the flask.

  • Slowly add sodium hydride (1.1 eq) to the stirred suspension at room temperature. The color should change to a deep orange/red, indicating ylide formation.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add heptanal (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with hexane.

  • Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Extraction and Purification Protocol

This protocol details the steps for extracting and purifying 5-Undecene, 4-methyl- from the reaction mixture.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or hexane)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether and shake gently.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer twice with deionized water.

  • Wash the organic layer once with brine to initiate drying.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Prepare a silica gel column using hexane as the mobile phase.

  • Load the concentrated crude product onto the column.

  • Elute the product with hexane, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 5-Undecene, 4-methyl-.

interference issues in the analysis of 5-Undecene, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Undecene, 4-methyl-.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 5-Undecene, 4-methyl-?

5-Undecene, 4-methyl- is an alkene with the chemical formula C₁₂H₂₄.[1] It is a hydrocarbon and, as such, is a nonpolar compound. Key identifiers and properties are summarized in the table below.

Q2: What are the expected mass spectral characteristics of 5-Undecene, 4-methyl-?

Q3: What type of GC column is suitable for analyzing 5-Undecene, 4-methyl-?

A general-purpose, nonpolar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is a common first choice.[4] On these columns, elution order is primarily driven by boiling point.[4] For separations where isomers are a concern, a more polar stationary phase (e.g., polyethylene glycol-based, like Carbowax) may provide the necessary selectivity to resolve them.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of 5-Undecene, 4-methyl-.

General Peak Shape and Elution Problems

Q4: I don't see a peak for my analyte. What should I check?

  • Injection Issue: Ensure the syringe is functioning correctly and pulling up the sample. Check for leaks in the GC inlet, particularly the septum.[7]

  • System Leak: A significant leak in the system can prevent the sample from reaching the detector. Check column fittings and the MS vacuum system.[7]

  • Incorrect Method Parameters: Verify that the GC oven temperature is appropriate for the analyte's volatility. If the temperature is too high, the peak may elute very early, potentially hidden in the solvent front. If too low, it may not elute at all during the run time.

  • Analyte Degradation: Check if the inlet temperature is too high, which could cause thermally labile compounds to break down. For alkenes, this is less common but possible.

Q5: My peak is broad or shows poor shape (fronting/tailing). What is the cause?

  • Broad Peaks: This can be caused by a slow injection, a contaminated GC inlet liner, or a column that is aging or contaminated.[8][9] Consider trimming the first 0.5 meters of the column or replacing the liner.

  • Fronting Peaks: This is often a sign of column overload.[8][9] Try diluting your sample or increasing the split ratio.

  • Tailing Peaks: Tailing is frequently caused by active sites in the system. These can be in the inlet liner (especially if using glass wool) or on the column itself due to contamination.[9] Deactivating the liner or replacing it may solve the problem.

Interference and Contamination Issues

Q6: I see an unexpected peak in my chromatogram. How do I identify its source?

First, determine if the peak is from contamination, carryover, or a co-eluting compound.

  • Run a Blank: Inject a vial of pure solvent. If the peak is still present, the contamination is likely in the solvent, vial, or the GC system itself (inlet, column).[8]

  • Check for Carryover: If the peak appears after a high-concentration sample, it may be carryover. Perform a "no injection" blank run (simply start the instrument method without an injection). If a broad peak appears, it indicates that material from a previous run is still eluting from the column.[8] To fix this, increase the final oven temperature or extend the run time.

  • Evaluate for Co-elution: If the unexpected peak is very close to or merged with your analyte peak, you may have a co-elution issue.

Q7: My analyte peak appears asymmetric with a shoulder, or the mass spectrum is inconsistent across the peak. What does this mean?

This is a classic sign of co-elution, where two or more compounds are not fully separated and elute at nearly the same time.[10][11] For 5-Undecene, 4-methyl-, the most likely co-eluting compounds are its numerous structural and cis/trans isomers (e.g., other methyl-undecenes, dodecenes), which have very similar boiling points and polarities.

How to Confirm Co-elution:

  • Examine Mass Spectra: In your data system, view the mass spectrum at the beginning (upslope), apex, and end (downslope) of the peak. If the spectra are different, it confirms that multiple components are present.[11]

  • Use Peak Purity Tools: Many chromatography data systems have algorithms that can assess peak purity and flag potential co-elution.[10]

Q8: How can I resolve co-eluting isomers?

Resolving isomers often requires changing the separation chemistry or conditions:[5][10]

  • Modify Temperature Program: Decrease the ramp rate of the oven temperature program. A slower ramp increases the time the analytes spend interacting with the stationary phase, which can improve resolution.

  • Change the Column: This is the most effective solution. If you are using a nonpolar column, switch to a more polar column (e.g., a "WAX" type column). The different chemistry of the stationary phase will interact differently with the isomers, altering their elution order and improving separation.[12]

  • Increase Column Length: A longer column provides more theoretical plates and can increase resolution, although it will also lead to longer run times.

Quantitative Data Summary

The following table summarizes key data for 5-Undecene, 4-methyl- and notes on potential interfering compounds.

Property5-Undecene, 4-methyl-Potential Interferents (Isomers)
Molecular Formula C₁₂H₂₄[1]C₁₂H₂₄
Molecular Weight 168.32 g/mol [1]168.32 g/mol
CAS Number 143185-91-5[1]Various (e.g., 74630-39-0 for 1-Undecene, 4-methyl-)[3]
Expected MS Fragments m/z 41, 43, 55, 57, 69, 71, 83, 85Expected to have nearly identical EI-MS fragmentation patterns.
GC Elution Notes On a nonpolar column, will elute near other C12 hydrocarbons. May elute slightly before dodecane.[6]Positional and geometric (cis/trans) isomers will have very similar retention times and are the most common source of co-elution interference.[12]

Experimental Protocol Example

This protocol provides a starting point for the GC-MS analysis of 5-Undecene, 4-methyl-, in a solid drug product matrix.

1. Sample Preparation

  • Accurately weigh approximately 50 mg of the ground drug product into a 15 mL glass vial.[13]

  • Add 10.0 mL of a nonpolar solvent (e.g., hexane or ethyl acetate).

  • Cap the vial and sonicate for 15 minutes to facilitate the extraction of the analyte from the matrix.[13]

  • Centrifuge the sample at 3000 rpm for 10 minutes to pelletize insoluble excipients.

  • Transfer the supernatant to a 2 mL autosampler vial, passing it through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter.

2. GC-MS Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard analytical gas chromatograph.
MS System Agilent 5977 MSD or equivalentStandard single quadrupole mass spectrometer.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)General purpose nonpolar column suitable for hydrocarbon analysis.[4]
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without degradation.
Injection Mode Split (Ratio 20:1)Prevents column overload and ensures sharp peaks.[9]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.[4]
Oven Program Initial: 50 °C, hold 2 minAllows for separation of highly volatile components.
Ramp: 10 °C/min to 280 °CSeparates compounds based on boiling point.
Hold: 5 min at 280 °CEnsures all heavier components elute from the column, preventing carryover.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVStandard for creating reproducible fragmentation.
Acquisition Mode ScanAcquire full scan data (e.g., m/z 35-400) to identify the analyte and any potential interferences.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh 1. Weigh Sample add_solvent 2. Add Solvent & Extract (Sonication) weigh->add_solvent centrifuge 3. Centrifuge add_solvent->centrifuge filter 4. Filter Supernatant centrifuge->filter inject 5. Inject into GC-MS filter->inject acquire 6. Acquire Data (Full Scan) inject->acquire process 7. Process Data (Integration & Library Search) acquire->process

Caption: Experimental workflow from sample preparation to data analysis.

TroubleshootingFlowchart decision decision issue issue cause cause start Interference or Unexpected Peak Detected d1 Peak in Solvent Blank? start->d1 d2 Peak Shape Asymmetric/Shoulder? d1->d2 No c1 System or Solvent Contamination d1->c1 Yes d3 MS Spectrum Varies Across Peak? d2->d3 Yes c2 Sample Carryover d2->c2 No (Check Previous Run) c3 Probable Co-elution (Isomer Interference) d3->c3 Yes c4 Single Component, Check for Degradation or Matrix Effect d3->c4 No

Caption: Troubleshooting flowchart for identifying interference sources.

References

Technical Support Center: Enhancing Cerambycid Beetle Lure Attractancy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "4-methyl-5-undecene" as a specific lure for cerambycid beetles did not yield any publicly available scientific literature or experimental data. Therefore, this technical support center focuses on common, well-documented pheromone lures and strategies for enhancing their attractancy for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in your research with cerambycid beetle attractants.

Frequently Asked Questions (FAQs)

Q1: My pheromone lure is not attracting the target cerambycid species. What could be the issue?

A1: Several factors could be contributing to low trap captures:

  • Lure Composition: Ensure you are using the correct pheromone components for your target species. Many cerambycid species are attracted to specific blends of compounds. Using a single component may not be sufficient.

  • Lure Dose and Release Rate: The concentration of the pheromone and its release rate from the lure are critical. Dose-response experiments have shown that trap catch is positively associated with pheromone release rates.[1][2] If the release rate is too low, the active space of the lure may be too small. Conversely, an excessively high release rate might act as a repellent.

  • Synergists: The addition of host-plant volatiles, such as ethanol and α-pinene, can significantly enhance the attractancy of pheromone lures for many cerambycid species.[3] Species that specialize on hardwoods are often more attracted to lures with ethanol, while conifer specialists may be more attracted to lures with α-pinene.

  • Trap Type and Placement: The design and color of the trap can influence capture rates. Cross-vane panel traps are commonly used and have been shown to be effective.[4] Trap placement, including height and distance from vegetation, can also be a factor.

  • Environmental Conditions: Temperature, wind speed, and time of day can all affect beetle flight activity and, consequently, trap captures.

  • Trap Spacing: To avoid interference between traps, it is recommended to position them at least 5 meters apart in linear transects.[1][2]

Q2: How can I increase the number of species captured in my traps?

A2: To broaden the range of captured species, consider the following:

  • Multi-Lure Blends: Using a blend of common cerambycid pheromone components can attract multiple species simultaneously.[3][5] A common strategy is to use a blend that includes components attractive to different subfamilies, such as Cerambycinae and Lamiinae.[5]

  • Addition of Kairomones: Incorporating general host-plant kairomones like ethanol and (-)-α-pinene into your lure setup can significantly increase the number of trapped cerambycid individuals and species.[5]

  • Generic Lures: Commercially available generic lures often contain a blend of the most common cerambycid pheromone components and can be an effective tool for biodiversity surveys.

Q3: What are the most common pheromone components used in cerambycid lures?

A3: Research has identified several recurring pheromone motifs in Cerambycidae. Some of the most common components include:

  • For Cerambycinae: Racemic 3-hydroxyhexan-2-one, 2-methyl-1-butanol, and anti-2,3-hexanediol are frequently identified as major pheromone components.[5][6]

  • For Lamiinae and Spondylidinae: Fuscumol, fuscumol acetate, and monochamol are common attractants.[5]

  • For Prioninae: Prionic acid is a known sex pheromone for Prionus species.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no trap captures Incorrect lure composition for the target species.Verify the known or suspected pheromone components for your target species from scientific literature. Consider testing different blends.
Lure release rate is too low or too high.Conduct a dose-response experiment to determine the optimal release rate.[1][2] Adjust the surface area of the lure dispenser or the concentration of the semiochemical.
Absence of synergistic host-plant volatiles.Add ethanol and/or (-)-α-pinene dispensers to your traps.[5]
Inappropriate trap design or placement.Use cross-vane panel traps, which are standard for many cerambycid studies.[4] Experiment with trap height and location relative to host plants.
Interference from other traps.Ensure a minimum spacing of 5 meters between traps.[1][2]
Capturing non-target species Lure components are attractive to a broad range of species.This is common with generic lures. If you need to target a specific species, you may need to use a more species-specific pheromone blend.
Contamination of lures or traps.Handle lures and traps with clean gloves to avoid cross-contamination. Use new traps for different lure combinations when possible.
Lure appears to be depleted quickly High temperatures and wind can increase the volatility of the lure.In hot and windy conditions, you may need to replace lures more frequently. Consider using controlled-release dispensers.

Quantitative Data Presentation

Table 1: Efficacy of Different Lure Blends on Cerambycid Beetle Captures

Lure BlendTarget SubfamiliesKey Pheromone ComponentsAdditional KairomonesRelative Trap Catch (Species Diversity)Reference
Blend 1 Lamiinae, SpondylidinaeFuscumol, Fuscumol Acetate, Geranyl Acetone, MonochamolNoneModerate[5]
Blend 2 Cerambycinae, PrioninaeRacemic 3-hydroxyhexan-2-one, 2-methyl-1-butanol, anti-hexanediol, Prionic AcidNoneModerate[5]
Blend 3 (Full Blend) Lamiinae, Spondylidinae, Cerambycinae, PrioninaeCombination of Blend 1 and Blend 2 componentsNoneHigh[5]
Full Blend + Kairomones Broad SpectrumCombination of Blend 1 and Blend 2 componentsEthanol, (-)-α-pineneSignificantly Higher[5]

Table 2: Effect of Host-Plant Volatiles on Trap Captures of Cerambycid Beetles

Pheromone LureHost-Plant Volatile AddedEffect on Number of Individuals CapturedEffect on Number of Species CapturedReference
Multi-component Pheromone BlendEthanol + (-)-α-pineneSignificantly IncreasedIncreased[5]
Pheromone BlendEthanolSynergistic for some speciesVaries by species[3]
Pheromone Blend(-)-α-pineneSynergistic for conifer-specialist speciesVaries by species[3]

Experimental Protocols

Protocol 1: Field Trapping Bioassay

Objective: To evaluate the attractancy of different lure compositions in a field setting.

Materials:

  • Cross-vane panel traps (black corrugated plastic)

  • Lure dispensers (e.g., sealed plastic pouches, glass vials with release wicks)

  • Synthetic pheromone components and host-plant volatiles

  • Solvent (e.g., isopropanol)

  • Collection cups with a killing and preserving agent (e.g., propylene glycol)

  • Gloves and forceps for handling lures

Methodology:

  • Lure Preparation: Prepare the different lure blends by dissolving the synthetic semiochemicals in a suitable solvent at the desired concentrations. For control traps, use a dispenser with the solvent only.

  • Trap Setup: Assemble the cross-vane panel traps and attach the collection cups.

  • Experimental Design:

    • Establish linear transects of traps, with a minimum of 5-10 meters between each trap to prevent interference.[1][2]

    • Use a randomized complete block design, where each block contains one of each treatment (lure combination).

    • Replicate the blocks across different sites or over different time periods.

  • Lure Deployment: Place one lure dispenser in the center of each trap. Handle lures with clean gloves to prevent contamination.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly or bi-weekly).

    • Collect the captured beetles from the collection cups.

    • Identify and count the number of individuals of each species.

  • Maintenance:

    • Renew lures every three weeks, or as needed based on the release rate and environmental conditions.[5]

    • Rotate the position of the traps within each block at each collection interval to minimize any positional effects.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA, Friedman's Test) to compare the trap catches between the different treatments.[4]

Protocol 2: Electroantennography (EAG)

Objective: To measure the olfactory response of a beetle's antenna to specific volatile compounds.

Materials:

  • Live cerambycid beetle

  • Dissecting microscope

  • Micro-scissors and fine forceps

  • Glass capillary microelectrodes

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor delivery system (e.g., Pasteur pipette with filter paper containing the test compound)

  • Saline solution

Methodology:

  • Antenna Preparation:

    • Excise an antenna from a live beetle at the base.

    • Cut off the distal tip of the antenna.

  • Electrode Placement:

    • Mount the excised antenna between two glass capillary electrodes filled with saline solution.

    • The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is in contact with the basal end.

  • Airflow and Odor Delivery:

    • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

    • A puff of air carrying the volatile test compound is injected into the continuous air stream to stimulate the antenna.

  • Data Recording:

    • The EAG system records the change in electrical potential (depolarization) across the antenna in response to the odor stimulus.

    • The amplitude of the EAG response is a measure of the sensitivity of the antenna to that specific compound.

  • Controls:

    • A solvent blank (air puffed through a filter paper with only the solvent) should be used as a control to ensure that the response is to the test compound and not the solvent.

    • A standard reference compound known to elicit a response can be used to normalize the data.

Visualizations

Experimental_Workflow_Field_Trapping cluster_prep Preparation cluster_deployment Deployment cluster_collection Data Collection & Analysis Lure_Prep Lure Preparation Exp_Design Experimental Design (Randomized Blocks) Lure_Prep->Exp_Design Trap_Setup Trap Setup Trap_Setup->Exp_Design Lure_Deployment Lure Deployment in Field Exp_Design->Lure_Deployment Data_Collection Trap Monitoring & Beetle Collection Lure_Deployment->Data_Collection Maintenance Lure & Trap Rotation Data_Collection->Maintenance Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Maintenance->Data_Collection

Caption: Workflow for a field trapping bioassay to test cerambycid lure efficacy.

Signaling_Pathway_Synergism Pheromone Pheromone (e.g., 3-hydroxyhexan-2-one) Beetle_Antenna Beetle Antenna (Olfactory Receptors) Pheromone->Beetle_Antenna Binds to Receptor A Kairomone Host Volatile (e.g., Ethanol) Kairomone->Beetle_Antenna Binds to Receptor B CNS Central Nervous System Beetle_Antenna->CNS Signal Transduction Behavior Enhanced Attraction & Trapping CNS->Behavior Behavioral Response

References

Technical Support Center: Degradation of Branched Alkenes in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the environmental fate of branched alkenes, such as 5-Undecene, 4-methyl-. Due to the limited specific data on this particular compound, this guide provides a generalized framework based on established principles of hydrocarbon degradation. The information herein is intended to support experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for a branched alkene like 5-Undecene, 4-methyl- in soil?

Under field conditions, the degradation of 5-Undecene, 4-methyl- is expected to be driven by a combination of microbial degradation, and to a lesser extent, photodegradation and abiotic chemical oxidation.

  • Microbial Degradation: This is typically the most significant pathway for hydrocarbons in soil.[1][2][3] Microorganisms possess enzymes that can break down complex hydrocarbon structures. For an unsaturated and branched compound like 5-Undecene, 4-methyl-, aerobic biodegradation is the most likely dominant process.[4]

  • Photodegradation: The contribution of photodegradation for a soil-bound compound is generally limited as it requires exposure to sunlight. However, for any portion of the compound that volatilizes to the soil surface or enters the atmosphere, photodegradation through reaction with hydroxyl radicals can occur.

  • Chemical Degradation (Abiotic Oxidation): Unsaturated hydrocarbons can undergo oxidation reactions.[5] In the soil matrix, this can be influenced by the presence of metal catalysts and reactive oxygen species. This process is generally slower than microbial degradation under optimal conditions.

Q2: What are the key environmental factors influencing the degradation rate of 5-Undecene, 4-methyl-?

Several environmental factors can significantly impact the rate of degradation:

  • Oxygen Availability: Aerobic biodegradation is generally much faster than anaerobic degradation for hydrocarbons.[4]

  • Moisture Content: Microbial activity is highly dependent on soil moisture. Both excessively dry and waterlogged conditions can inhibit degradation.

  • Temperature: Microbial activity and the rates of chemical reactions are temperature-dependent.

  • pH: Soil pH affects microbial populations and the availability of nutrients.

  • Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism.

  • Soil Type: The organic matter content and texture of the soil can affect the bioavailability of the compound to microorganisms.[6]

Q3: What are the likely intermediate and final degradation products of 5-Undecene, 4-methyl-?

Based on known pathways for alkene and branched hydrocarbon degradation, a plausible sequence of products would be:

  • Initial Oxidation: The double bond is a likely site for initial enzymatic attack, potentially forming an epoxide or a diol. Alternatively, oxidation could occur at the allylic position or the branched methyl group.

  • Chain Cleavage: The carbon chain is then progressively shortened, often through beta-oxidation of resulting fatty acids.[7]

  • Final Products: Under complete aerobic degradation (mineralization), the final products will be carbon dioxide (CO2) and water (H2O).

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed in Field/Microcosm Studies
Possible Cause Troubleshooting Step
Limiting Environmental Factors - Oxygen: Ensure adequate aeration in lab microcosms. For field studies, assess soil compaction and moisture content. - Nutrients: Analyze soil for nitrogen and phosphorus levels. Consider biostimulation by adding a nutrient source. - pH: Measure soil pH and adjust if it is outside the optimal range for microbial activity (typically 6-8).
Low Bioavailability - Sorption to Soil Organic Matter: Analyze the organic carbon content of your soil. Consider using a co-solvent or surfactant to increase bioavailability in lab studies (use with caution as it can affect microbial communities).
Toxicity of the Compound - High Concentrations: If high concentrations were used, they might be toxic to indigenous microorganisms. Run a dose-response experiment to determine the optimal concentration for degradation studies.
Absence of Capable Microorganisms - Bioaugmentation: If the indigenous microbial population is unable to degrade the compound, consider introducing a known hydrocarbon-degrading microbial consortium.
Issue 2: Analytical Challenges in Detecting 5-Undecene, 4-methyl- and its Metabolites using GC-MS
Possible Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) - Active Sites in the Inlet: The inlet liner and seals can develop active sites that interact with analytes. Deactivate the liner or use a liner with a gentle deactivation. Replace the septum and seals.[8] - Column Contamination: Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it.
Ghost Peaks - Carryover: Run a solvent blank after a high-concentration sample to check for carryover from the syringe or inlet.[9] - Contaminated Carrier Gas: Ensure high-purity carrier gas and that gas traps are functioning correctly.[8]
Low Sensitivity/No Peak Detected - Inlet Temperature Too Low: For a volatile compound, ensure the inlet temperature is sufficient for rapid volatilization without causing degradation. - Improper Extraction: Optimize the extraction method from the soil matrix. For volatile compounds, consider headspace or purge-and-trap techniques.
Difficulty Identifying Metabolites - Derivatization: Many degradation products (e.g., alcohols, acids) are polar and may not chromatograph well. Consider derivatization (e.g., silylation) to improve volatility and peak shape. - Library Matching: Mass spectral libraries may not contain the spectra for all possible metabolites. Use fragmentation patterns and chemical knowledge to propose structures for unknown peaks.

Data Presentation

Table 1: Hypothetical Degradation of 5-Undecene, 4-methyl- in a Bioremediation Study

Time (Days) Concentration of 5-Undecene, 4-methyl- (mg/kg soil) Concentration of Intermediate A (e.g., an alcohol) (mg/kg soil) Concentration of Intermediate B (e.g., a carboxylic acid) (mg/kg soil) Cumulative CO2 Evolution (mg CO2/kg soil)
0100000
77515510
1440251030
281010270
56< 12< 195

Experimental Protocols

Protocol 1: Soil Microcosm Study for Biodegradation Assessment
  • Soil Collection and Characterization:

    • Collect soil from the field site of interest.

    • Sieve the soil to remove large debris.

    • Characterize the soil for pH, moisture content, organic matter content, and nutrient levels (N, P).

  • Microcosm Setup:

    • Weigh a known amount of soil (e.g., 100 g) into sterile glass jars.

    • Spike the soil with a known concentration of 5-Undecene, 4-methyl- dissolved in a minimal amount of a suitable solvent (e.g., hexane). Include a solvent-only control.

    • Adjust the moisture content to an optimal level (e.g., 60% of water holding capacity).

    • Seal the jars with lids that allow for gas exchange but prevent excessive volatilization (e.g., Teflon-lined septa).

    • Incubate the microcosms in the dark at a constant temperature.

  • Sampling and Analysis:

    • At specified time points, sacrifice replicate microcosms.

    • Extract a subsample of soil with an appropriate solvent (e.g., dichloromethane or hexane).

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify intermediate degradation products.

    • In parallel microcosms, monitor the evolution of CO2 as an indicator of mineralization.

Protocol 2: GC-MS Analysis of 5-Undecene, 4-methyl- and its Metabolites
  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to elute both the parent compound and less volatile metabolites.

  • MS Conditions:

    • Scan Range: m/z 40-400

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Quantification and Identification:

    • Quantify the parent compound using a calibration curve prepared with authentic standards.

    • Tentatively identify metabolites by comparing their mass spectra to a commercial library (e.g., NIST) and by interpreting fragmentation patterns.

Visualizations

degradation_pathway parent 5-Undecene, 4-methyl- epoxide Epoxide Intermediate parent->epoxide Epoxidation alcohol Alcohol Intermediate parent->alcohol Hydroxylation diol Diol Intermediate epoxide->diol Hydrolysis acid Carboxylic Acid Intermediate diol->acid Oxidative Cleavage ketone Ketone Intermediate alcohol->ketone Oxidation ketone->acid Oxidative Cleavage beta_ox Beta-Oxidation acid->beta_ox co2 CO2 + H2O beta_ox->co2 Mineralization

Caption: Hypothetical aerobic microbial degradation pathway of 5-Undecene, 4-methyl-.

experimental_workflow cluster_setup Microcosm Setup cluster_analysis Analysis soil_collection Soil Collection & Characterization spiking Spiking with 5-Undecene, 4-methyl- soil_collection->spiking incubation Incubation spiking->incubation extraction Solvent Extraction incubation->extraction Time-course Sampling gcms GC-MS Analysis extraction->gcms data Data Interpretation gcms->data

Caption: General experimental workflow for a soil microcosm degradation study.

troubleshooting_logic node_rect node_rect start Inconsistent Degradation? env_factors Check Environmental Factors (O2, pH, Nutrients) start->env_factors Yes bioavailability Assess Bioavailability env_factors->bioavailability toxicity Evaluate Toxicity bioavailability->toxicity bioaugmentation Consider Bioaugmentation toxicity->bioaugmentation

Caption: Troubleshooting logic for addressing inconsistent degradation results.

References

Validation & Comparative

Validation of 5-Undecene, 4-methyl- as a Pest Attractant: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite inquiries into the potential of 5-Undecene, 4-methyl- as a pest attractant, a comprehensive review of available scientific literature reveals a significant lack of empirical data to validate this hypothesis. Currently, there are no published studies that have experimentally demonstrated or quantified the attractant properties of this specific compound towards any insect pest species. Therefore, a direct comparison with established pest attractants, supported by experimental evidence, cannot be compiled at this time.

Researchers and professionals in drug development and pest management rely on robust data from controlled experiments to assess the efficacy of semiochemicals. Standard validation protocols typically involve a series of laboratory and field-based assays to determine the behavioral response of a target pest to a candidate compound. These evaluations are crucial for the development of effective and selective pest control strategies.

Standard Experimental Protocols for Attractant Validation

While no specific data exists for 5-Undecene, 4-methyl-, a typical validation process for a novel pest attractant would involve the following key experimental stages:

  • Electroantennography (EAG): This technique measures the electrical signals generated in an insect's antenna in response to an airborne chemical stimulus. A significant EAG response to 5-Undecene, 4-methyl- would be the first indication of its potential as a semiochemical.

  • Behavioral Assays:

    • Y-tube Olfactometer: This laboratory-based assay provides a choice experiment where an insect can move towards one of two airstreams, one containing the test compound and the other a control (e.g., clean air or a solvent). A statistically significant preference for the arm containing 5-Undecene, 4-methyl- would indicate attraction.

    • Wind Tunnel Experiments: These experiments allow for the observation of an insect's upwind flight behavior in a plume of the candidate attractant, providing more detailed information on attraction and source-locating behaviors.

  • Field Trapping Studies: The ultimate validation of a pest attractant is its performance under real-world conditions. This involves deploying traps baited with 5-Undecene, 4-methyl- in the natural habitat of the target pest and comparing the number of captured individuals to traps with standard lures or unbaited control traps.

The following diagram illustrates a generalized workflow for the validation of a candidate pest attractant.

G cluster_0 Laboratory Evaluation cluster_1 Field Validation Compound Candidate Attractant (5-Undecene, 4-methyl-) EAG Electroantennography (EAG) Assay Compound->EAG Initial Screening YTube Y-Tube Olfactometer Assay EAG->YTube If Positive Response WindTunnel Wind Tunnel Bioassay YTube->WindTunnel Confirm Behavioral Attraction FieldTrapping Field Trapping Experiments WindTunnel->FieldTrapping If Positive Behavioral Response DataAnalysis Statistical Analysis of Trap Catches FieldTrapping->DataAnalysis Validation Validation as Pest Attractant DataAnalysis->Validation

Caption: A generalized experimental workflow for the validation of a candidate pest attractant, from initial laboratory screening to field validation.

Comparison with Known Alternatives

Without experimental data for 5-Undecene, 4-methyl-, a quantitative comparison with established pest attractants is not feasible. The field of chemical ecology has identified a vast array of compounds that are effective attractants for various pest species. These are broadly categorized as:

  • Pheromones: Chemicals used for intraspecific communication, such as sex pheromones (e.g., (Z)-9-tricosene for the housefly, Musca domestica) and aggregation pheromones (e.g., grandisoic acid for the cotton boll weevil, Anthonomus grandis).

  • Kairomones: Interspecific chemical signals that benefit the receiver, such as host plant volatiles that attract herbivorous insects (e.g., estragole for the western corn rootworm, Diabrotica virgifera virgifera).

  • Food Baits: General attractants based on the dietary preferences of the target pest (e.g., methyl eugenol for certain fruit fly species).

The selection of an appropriate attractant for comparison would depend on the target pest species for which 5-Undecene, 4-methyl- is hypothesized to be active.

Signaling Pathways

The perception of volatile chemical cues by insects begins with the binding of odorant molecules to Odorant Binding Proteins (OBPs) in the antennal sensilla lymph. This complex then interacts with an Odorant Receptor (OR) located on the membrane of an Olfactory Receptor Neuron (ORN). The activation of the OR triggers a signal transduction cascade, leading to the depolarization of the ORN and the transmission of a signal to the antennal lobe of the insect's brain. This information is then processed, leading to a behavioral response, such as upwind flight towards the source of the odor.

The following diagram illustrates a simplified overview of this olfactory signaling pathway.

G Odorant Odorant Molecule (e.g., 5-Undecene, 4-methyl-) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Interaction ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction Brain Antennal Lobe (Brain) ORN->Brain Signal Transmission Behavior Behavioral Response (Attraction) Brain->Behavior Information Processing

Caption: A simplified diagram of the insect olfactory signaling pathway, from the detection of an odorant molecule to the resulting behavioral response.

Comparative Analysis of 4-methyl-5-undecene and Other Semiochemicals: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

While the chemical structure of 4-methyl-5-undecene is known, its biological function in insect communication remains uncharacterized in the public domain. Research in the field of chemical ecology has identified a vast array of semiochemicals, which are broadly classified based on their function in mediating interactions between organisms. These include pheromones (intraspecific communication), allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). However, 4-methyl-5-undecene does not currently appear in databases or research articles detailing compounds with these activities.

For a comparative analysis to be meaningful, it would require quantitative data from established experimental protocols. These typically include:

  • Electroantennography (EAG): A technique to measure the electrical response of an insect's antenna to a specific chemical compound, indicating its detection by the insect's olfactory system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile compounds, including semiochemicals, from insect extracts or air samples.

  • Behavioral Assays: Controlled experiments, such as olfactometer tests or field trapping, to observe and quantify the behavioral response of insects (attraction, repulsion, etc.) to a chemical stimulus.

The absence of such data for 4-methyl-5-undecene prevents a direct comparison with well-characterized semiochemicals like 4-methyl-5-nonanol and 4-methyl-5-nonanone, which are known aggregation pheromones for certain species of weevils.

Experimental Protocols for Semiochemical Analysis: A General Overview

While specific protocols for 4-methyl-5-undecene are unavailable, the following provides a generalized workflow for the evaluation of a novel semiochemical.

Compound Identification and Synthesis
  • Extraction: Volatile compounds are extracted from the target insect or host plant using techniques like solvent extraction or solid-phase microextraction (SPME).

  • Analysis: GC-MS is used to separate and identify the chemical constituents of the extract.

  • Synthesis: Once a candidate semiochemical is identified, it is synthesized in a laboratory to obtain a pure standard for bioassays.

Electrophysiological Assays
  • Electroantennography (EAG): An insect antenna is mounted between two electrodes, and a puff of air containing the test compound is delivered. The resulting electrical potential (depolarization) is recorded. This provides a measure of the antenna's sensitivity to the compound.

Behavioral Bioassays
  • Olfactometer Assays: These are laboratory-based assays to study insect behavior in response to an odor. A common design is a Y-tube olfactometer where an insect is given a choice between a stream of air carrying the test compound and a control stream of clean air. The number of insects choosing each arm of the Y-tube is recorded.

  • Field Trapping: Lures containing the synthetic semiochemical are placed in traps in the field. The number of target insects captured in these traps is compared to control traps without the lure.

Logical Workflow for Semiochemical Evaluation

The process of identifying and validating a new semiochemical follows a logical progression from chemical analysis to behavioral confirmation.

G A Insect/Plant Collection B Volatile Extraction (SPME/Solvent) A->B C GC-MS Analysis B->C D Compound Identification C->D E Chemical Synthesis D->E F Electroantennography (EAG) E->F G Olfactometer Bioassays E->G H Field Trials E->H F->G G->H I Confirmation of Semiochemical Activity H->I

Caption: Generalized workflow for the identification and validation of an insect semiochemical.

Conclusion

The core requirements for a comparative guide—quantitative data and detailed experimental protocols—are contingent on the existence of primary research. For 4-methyl-5-undecene, this foundational information is currently absent from the scientific literature. Future research may uncover a role for this compound in insect communication, which would then enable the type of detailed comparative analysis requested. Researchers interested in this area would need to undertake the fundamental studies outlined in the experimental workflow above to characterize its potential semiochemical activity.

Efficacy of 5-Undecene, 4-methyl-: A Comparative Analysis Against Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological efficacy of 5-Undecene, 4-methyl-. At present, there is no publicly accessible experimental data detailing its specific pharmacological or biological activities, nor are there established synthetic analogs for direct comparison.

Our extensive search for scholarly articles, patents, and research databases yielded no specific studies on the efficacy, mechanism of action, or signaling pathways associated with 5-Undecene, 4-methyl-. Chemical databases confirm its structure and basic physical properties, but information regarding its biological function is absent.

While some studies have identified related long-chain hydrocarbons as components of plant extracts exhibiting insecticidal or antimicrobial properties, the individual contribution of 5-Undecene, 4-methyl- to these effects has not been isolated or quantified. Furthermore, a related saturated hydrocarbon, 5-methylundecane, has been identified as a semiochemical (pheromone) in certain insect species, suggesting a potential role in biological signaling that remains unexplored for 5-Undecene, 4-methyl-.

Without baseline data on the biological activity of 5-Undecene, 4-methyl-, it is not feasible to identify or evaluate synthetic analogs for a comparative analysis. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled due to the lack of foundational research on this specific compound.

Further research is required to first establish the biological activity profile of 5-Undecene, 4-methyl-. Future investigations could potentially explore its effects in various assays to identify any therapeutic potential. Such foundational studies would be a prerequisite for the development and comparative assessment of any synthetic analogs.

Therefore, this guide cannot provide a comparison of the efficacy of 5-Undecene, 4-methyl- versus synthetic analogs at this time. We encourage researchers in the fields of pharmacology, entomology, and biochemistry to investigate the potential biological activities of this compound to fill this knowledge gap.

Lack of Data Precludes Comparative Analysis of Insect Cross-Reactivity to 4-methyl-5-undecene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for scientific literature and experimental data regarding the cross-reactivity of insects to isomers of 4-methyl-5-undecene has yielded no specific results. Despite efforts to locate studies detailing the electrophysiological or behavioral responses of any insect species to this particular compound and its stereoisomers, no quantitative data or experimental protocols were found.

The initial objective was to develop a detailed comparison guide for researchers, scientists, and drug development professionals. This guide was intended to summarize quantitative data in tabular form, provide detailed experimental methodologies, and include visual diagrams of relevant biological pathways or experimental workflows. However, the foundational information required for such a guide—published research on insect interactions with 4-methyl-5-undecene isomers—appears to be unavailable in the public domain.

Chemical databases confirm the existence of 4-methyl-5-undecene, but do not provide information on its biological activity, particularly concerning insect olfaction or behavior. Searches for structurally related compounds revealed information on other semiochemicals, such as the trail-following pheromone syn-4,6-dimethylundecan-1-ol in termites. However, this information is not directly applicable to the specified compound of interest.

Consequently, it is not possible to create a comparison guide, present data tables, detail experimental protocols, or generate the requested visualizations for the cross-reactivity of insects to isomers of 4-methyl-5-undecene at this time. Further research in the field of chemical ecology and entomology would be necessary to generate the primary data required to address this topic.

Uncharted Territory: The Biological Significance of 5-Undecene, 4-methyl- Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological role of the chemical compound 5-Undecene, 4-methyl-. Despite its defined chemical structure, there is currently no available experimental data, comparative studies, or documented signaling pathways associated with this specific molecule in any species. This lack of information prevents the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals, it is crucial to note that the biological activity, potential therapeutic effects, and ecological significance of 5-Undecene, 4-methyl- are yet to be investigated. Database searches, including those on PubChem and other scientific repositories, provide chemical and physical properties but do not contain information on its biological functions.

While direct information on 5-Undecene, 4-methyl- is absent, an examination of structurally related compounds, such as methyl-branched alkenes and other unsaturated hydrocarbons, can offer some general insights into their potential roles in biological systems. It is imperative to understand that the following information is based on similar, but not identical, molecules and should not be directly extrapolated to 5-Undecene, 4-methyl-.

Potential Analogs: Biological Roles of Methyl-Branched and Unsaturated Hydrocarbons

In the broader context of chemical ecology and physiology, hydrocarbons with methyl branches and double bonds play significant roles, particularly in insects and plants.

Insect Chemical Communication

Insects utilize a complex language of chemical cues, and hydrocarbons are fundamental to this communication. Cuticular hydrocarbons (CHCs) coat the outer layer of an insect's exoskeleton and are crucial for preventing water loss. Beyond this primary function, the specific composition of CHCs, including the presence and position of methyl groups and double bonds, can convey a wealth of information.

  • Species and Mate Recognition: The unique blend of CHCs can act as a "chemical signature," allowing insects to identify members of their own species and potential mates.

  • Social Status: In social insects, such as ants and bees, CHC profiles can indicate an individual's role and status within the colony.

  • Pheromonal Activity: Certain methyl-branched alkanes and alkenes function as pheromones, influencing the behavior of other individuals, such as aggregation or alarm responses.

Plant Biology and Defense

In plants, unsaturated hydrocarbons and their derivatives are involved in various physiological processes and stress responses.

  • Plant Signaling: Unsaturated fatty acids, which are hydrocarbons with a carboxyl group, are precursors to signaling molecules like jasmonates. These molecules are critical in regulating plant development and defense against herbivores and pathogens.

  • Membrane Fluidity: The degree of unsaturation in the hydrocarbon tails of lipids affects the fluidity of cell membranes, which is crucial for plant responses to temperature stress.

  • Volatile Organic Compounds: Some plants release volatile unsaturated hydrocarbons that can act as airborne signals to warn neighboring plants of an attack or to attract the natural enemies of herbivores.

Future Research Directions

The absence of data on 5-Undecene, 4-methyl- highlights a small but potentially significant knowledge gap in the vast field of chemical biology. Future research could explore the following avenues:

  • Screening for Biological Activity: The compound could be screened for various biological activities, such as antimicrobial, cytotoxic, or insecticidal properties.

  • Identification in Natural Sources: Gas chromatography-mass spectrometry (GC-MS) analysis of plant, insect, or microbial extracts could be performed to determine if 5-Undecene, 4-methyl- is a naturally occurring compound.

  • Synthesis and Derivatization: Chemical synthesis of 5-Undecene, 4-methyl- and its derivatives could provide material for further biological testing and structure-activity relationship studies.

A Comparative Guide to Confirming the Absolute Configuration of Chiral Alkenes: The Case of 4-Methyl-5-undecene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of the key experimental methodologies required to elucidate the absolute stereochemistry of a chiral alkene, using the example of natural 4-methyl-5-undecene.

Natural 4-methyl-5-undecene possesses two stereogenic elements: a chiral center at the C-4 position and a double bond at the C-5 position that can exhibit E/Z isomerism. This results in four possible stereoisomers: (4R, 5E), (4S, 5E), (4R, 5Z), and (4S, 5Z). The confirmation of the absolute configuration of the naturally occurring isomer requires a combination of stereoselective synthesis to produce authentic standards and sophisticated analytical techniques for comparison. This guide outlines a comprehensive workflow and details the experimental protocols for the necessary analytical methods.

Logical Workflow for Stereochemical Assignment

The determination of the absolute configuration of natural 4-methyl-5-undecene would typically follow a logical progression of steps. This involves the synthesis of all four possible stereoisomers to serve as analytical standards, followed by their separation and characterization alongside the natural isolate. The comparison of analytical data from the natural compound with that of the synthetic standards allows for an unambiguous assignment of its stereochemistry.

G cluster_synthesis Stereoselective Synthesis cluster_analysis Analytical Comparison cluster_conclusion Conclusion S_RZ (4R, 5Z)-4-methyl-5-undecene ChiralGC Chiral Gas Chromatography S_RZ->ChiralGC NMR_CSA NMR with Chiral Solvating Agents S_RZ->NMR_CSA S_SZ (4S, 5Z)-4-methyl-5-undecene S_SZ->ChiralGC S_SZ->NMR_CSA S_RE (4R, 5E)-4-methyl-5-undecene S_RE->ChiralGC S_RE->NMR_CSA OpticalRotation Optical Rotation Measurement S_RE->OpticalRotation S_SE (4S, 5E)-4-methyl-5-undecene S_SE->ChiralGC S_SE->NMR_CSA S_SE->OpticalRotation Natural Natural 4-methyl-5-undecene Isolate Natural->ChiralGC Natural->NMR_CSA Natural->OpticalRotation Assignment Absolute Configuration Confirmed ChiralGC->Assignment NMR_CSA->Assignment OpticalRotation->Assignment

Caption: Workflow for the determination of the absolute configuration of natural 4-methyl-5-undecene.

Comparative Data Presentation

To facilitate a clear comparison, all quantitative data should be summarized in tabular form. Below are example templates illustrating how experimental results would be presented.

Table 1: Hypothetical Gas Chromatography Data on a Chiral Column

StereoisomerRetention Time (min)
(4R, 5Z)-4-methyl-5-undecene22.1
(4S, 5Z)-4-methyl-5-undecene22.8
(4R, 5E)-4-methyl-5-undecene24.5
(4S, 5E)-4-methyl-5-undecene25.2
Natural Isolate 25.2

Table 2: Hypothetical ¹H-NMR Chemical Shift Data of the C4-Methyl Group with a Chiral Solvating Agent

StereoisomerChemical Shift (ppm) without CSAChemical Shift (ppm) with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolΔδ (ppm)
(4R, 5E)-4-methyl-5-undecene1.051.02-0.03
(4S, 5E)-4-methyl-5-undecene1.051.09+0.04
Natural Isolate 1.05 1.09 +0.04

Table 3: Hypothetical Optical Rotation Data

StereoisomerSpecific Rotation [α]D²⁰ (c 1.0, CHCl₃)
(4R, 5E)-4-methyl-5-undecene-15.2°
(4S, 5E)-4-methyl-5-undecene+15.1°
Natural Isolate +14.9°

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for the key experiments.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is paramount for separating the different stereoisomers.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) and a chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm).

  • Sample Preparation: The natural isolate and the synthetic standards are dissolved in a volatile solvent like hexane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 2°C/min.

    • Split Ratio: 50:1.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Analysis: The retention times of the natural isolate are compared to those of the four synthetic stereoisomers. Co-injection of the natural isolate with each of the synthetic standards can be used to confirm the assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in the presence of a chiral solvating agent can be used to differentiate between enantiomers.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-resolution probe.

  • Sample Preparation: Approximately 5 mg of the pure enantiomeric or natural sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃). An initial ¹H-NMR spectrum is acquired. Subsequently, a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added portion-wise, and spectra are acquired after each addition until a clear separation of key proton signals (e.g., the methyl group at C4 or the olefinic protons) is observed for a racemic mixture.

  • Analysis: The direction and magnitude of the chemical shift changes (the induced non-equivalence) for the protons of the natural isolate are compared with those of the synthetic (R) and (S) standards.

Optical Rotation Measurement

This classical technique measures the rotation of plane-polarized light by a chiral sample and is a fundamental property of enantiomers.

  • Instrumentation: A polarimeter.

  • Sample Preparation: A precise concentration of the sample (e.g., 10 mg/mL, c 1.0) is prepared in a suitable solvent such as chloroform (CHCl₃).

  • Measurement: The measurement is performed at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C). The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Analysis: The sign and magnitude of the specific rotation of the natural isolate are compared with the values obtained for the synthetic enantiomers.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical relationship in assigning the stereochemistry based on comparative analysis.

G cluster_data Experimental Data cluster_standards Synthetic Standards cluster_unknown Unknown cluster_comparison Comparison cluster_assignment Assignment GC_Data Chiral GC Retention Time Compare_GC Match? GC_Data->Compare_GC NMR_Data NMR Shift with CSA Compare_NMR Match? NMR_Data->Compare_NMR OR_Data Optical Rotation Compare_OR Match? OR_Data->Compare_OR R_Standard (4R, 5E)-Standard R_Standard->GC_Data R_Standard->NMR_Data R_Standard->OR_Data S_Standard (4S, 5E)-Standard S_Standard->GC_Data S_Standard->NMR_Data S_Standard->OR_Data Natural_Sample Natural Isolate Natural_Sample->GC_Data Natural_Sample->NMR_Data Natural_Sample->OR_Data Assign_R Assign as (R) Compare_GC->Assign_R Yes, to R Assign_S Assign as (S) Compare_GC->Assign_S Yes, to S Compare_NMR->Assign_R Yes, to R Compare_NMR->Assign_S Yes, to S Compare_OR->Assign_R Yes, to R Compare_OR->Assign_S Yes, to S

Caption: Logical flow for stereochemical assignment via comparative analysis.

By systematically applying these methodologies, researchers can confidently determine the absolute configuration of natural 4-methyl-5-undecene or any other chiral alkene, thereby providing a solid foundation for further chemical and biological studies.

A Comparative Analysis of the Bioactivity of (E)- and (Z)-Isomers of 11-Tetradecenyl Acetate in the European Corn Borer (Ostrinia nubilalis)

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the differential biological effects of geometric isomers, focusing on the well-documented case of the European corn borer's sex pheromone.

The European corn borer, Ostrinia nubilalis, presents a classic model for understanding the profound impact of stereoisomerism on biological activity. This species exists in two distinct pheromone strains, the Z-strain and the E-strain, which utilize different ratios of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate for chemical communication, primarily for mating. The precise blend of these geometric isomers is critical for eliciting a behavioral response in male moths, highlighting the high degree of specificity in olfactory detection at the molecular and organismal level. This guide provides a comprehensive comparison of the bioactivity of these two isomers, supported by experimental data from electrophysiological and behavioral assays.

Data Presentation: Quantitative Comparison of Bioactivity

The biological response of male Ostrinia nubilalis to the (E) and (Z) isomers of 11-tetradecenyl acetate has been quantified using several methods, including electroantennography (EAG), single-sensillum recording (SSR), and behavioral assays in wind tunnels. The data consistently demonstrates a strong preferential response to the primary pheromone component of the respective strain.

Electrophysiological Responses

Electroantennography measures the overall electrical response of the entire antenna to an odorant stimulus. For the Z-strain of Ostrinia nubilalis, the antenna exhibits a significantly stronger response to the (Z)-isomer compared to the (E)-isomer.

IsomerDose (µg)Mean EAG Amplitude (mV) ± SE
(Z)-11-tetradecenyl acetate101.8 ± 0.2
(E)-11-tetradecenyl acetate100.5 ± 0.1

Table 1: Comparative electroantennogram (EAG) responses of male Z-strain Ostrinia nubilalis to (E)- and (Z)-11-tetradecenyl acetate. Data is hypothetical and for illustrative purposes, as specific comparative tables were not found in the search results.

Furthermore, studies on specific olfactory receptors have provided a molecular basis for this differential sensitivity. For instance, the olfactory receptor OnOr6 from the Z-strain is highly selective for (Z)-11-tetradecenyl acetate, with an EC50 value of 0.86 ± 0.27 µM, and is at least three orders of magnitude less responsive to the (E)-isomer.

Behavioral Responses in Wind Tunnel Assays

Wind tunnel assays are used to observe and quantify the behavioral responses of male moths to pheromone stimuli, such as taking flight, upwind flight, and landing at the pheromone source. The Z-strain males exhibit a complete behavioral sequence culminating in landing and mating attempts primarily in response to the (Z)-isomer or a blend closely mimicking their natural pheromone (97:3 Z:E ratio).

IsomerDose (µg)% Taking Flight% Upwind Flight% Landing
(Z)-11-tetradecenyl acetate1857065
(E)-11-tetradecenyl acetate11550

Table 2: Comparative behavioral responses of male Z-strain Ostrinia nubilalis in a wind tunnel assay. Data is hypothetical and for illustrative purposes, as specific comparative tables were not found in the search results.

Experimental Protocols

Electroantennography (EAG)

The EAG technique is employed to measure the summated nerve impulses from the olfactory receptor neurons on the moth's antenna.

Methodology:

  • Preparation of the Antenna: A male Ostrinia nubilalis is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test isomer is injected into the airstream for a defined duration (e.g., 0.5 seconds).

  • Data Recording: The voltage change between the two electrodes is amplified and recorded. The amplitude of the negative deflection is measured as the EAG response.

  • Controls: A solvent blank (e.g., hexane) is used as a negative control to ensure that the response is due to the pheromone isomer.

experimental_workflow cluster_preparation Preparation cluster_recording_setup Recording Setup cluster_stimulation_and_recording Stimulation & Recording cluster_analysis Data Analysis moth Immobilize Male Moth excise Excise Antenna moth->excise mount Mount Antenna on Electrodes excise->mount airstream Establish Continuous Airflow mount->airstream stimulate Inject Pheromone Isomer airstream->stimulate record Record EAG Response stimulate->record measure Measure Amplitude record->measure compare Compare Responses measure->compare

EAG Experimental Workflow

Wind Tunnel Bioassay

This assay assesses the behavioral response of male moths to airborne pheromone plumes.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and light conditions is used.

  • Pheromone Source: A specific amount of the test isomer is applied to a dispenser (e.g., a rubber septum) placed at the upwind end of the tunnel.

  • Moth Acclimation: Male moths are acclimated to the experimental conditions for a period before the assay.

  • Moth Release: Moths are released from a platform at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each moth is observed and recorded for a set period (e.g., 3 minutes). Key behaviors include taking flight, upwind anemotaxis (oriented flight), and contact/landing on the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for each isomer and concentration.

Signaling Pathway

The detection of pheromones in insects is initiated by the binding of the pheromone molecule to an Odorant Receptor (OR) located on the dendrites of olfactory sensory neurons within the antennae. This binding event triggers a cascade of intracellular events leading to the generation of an electrical signal.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Neuronal Membrane cluster_intracellular Intracellular pheromone Pheromone Isomer ((E) or (Z)) OR Odorant Receptor (OR) pheromone->OR Binds to G_protein G-protein OR->G_protein Activates second_messenger Second Messenger Cascade G_protein->second_messenger Initiates ion_channel Ion Channel depolarization Membrane Depolarization ion_channel->depolarization Causes second_messenger->ion_channel Opens action_potential Action Potential depolarization->action_potential Generates Signal to Brain Signal to Brain action_potential->Signal to Brain

Insect Olfactory Signaling Pathway

advantages of using 4-methyl-5-undecene over traditional pesticides

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in identifying safer and more targeted pest control solutions, there is currently no scientific evidence or experimental data to support the use of 4-methyl-5-undecene as a pesticide or to suggest it offers advantages over traditional pesticides. Extensive searches of chemical databases, scientific literature, and patent records have yielded no information on the biological activity of 4-methyl-5-undecene in the context of pest management. Therefore, a direct comparison with conventional pesticides is not feasible.

This guide will instead provide a comparative overview of the known characteristics of traditional pesticides to highlight the benchmarks that any novel pest control agent, such as a semiochemical, would need to meet or exceed.

Understanding Traditional Pesticides: A Baseline for Comparison

Traditional pesticides are broadly categorized based on their chemical structure and mode of action. The most common classes include organophosphates, pyrethroids, and neonicotinoids. These compounds are widely used in agriculture and public health to control a variety of pests.

Mechanisms of Action

Traditional pesticides primarily target the nervous system of insects.

  • Organophosphates and Carbamates: These pesticides inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.

  • Pyrethroids: This class of synthetic insecticides is modeled after the natural insecticidal compounds found in chrysanthemum flowers. Pyrethroids work by keeping the sodium channels in nerve cells open, leading to repetitive nerve firing, paralysis, and death.

  • Neonicotinoids: These systemic pesticides are chemically similar to nicotine. They bind to nicotinic acetylcholine receptors in the insect's central nervous system, causing overstimulation of nerve cells, paralysis, and death.[1][2]

The following diagram illustrates the general signaling pathway targeted by many traditional insecticides.

Traditional_Pesticide_MOA cluster_synapse Synaptic Cleft cluster_pesticides Pesticide Action Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChR->Postsynaptic Stimulates AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Organophosphates Organophosphates Organophosphates->AChE Inhibits Neonicotinoids Neonicotinoids Neonicotinoids->AChR Blocks

Figure 1: Simplified diagram of a cholinergic synapse and the inhibitory action of organophosphate and neonicotinoid pesticides.

Environmental and Non-Target Impacts of Traditional Pesticides

While effective at controlling pests, the broad-spectrum activity of many traditional pesticides raises significant environmental and safety concerns.

Pesticide ClassEnvironmental PersistenceNon-Target Toxicity
Organophosphates Relatively fast degradation rates, but can still accumulate in soil and water.[3]High toxicity to a wide range of organisms, including birds, fish, and beneficial insects.[3][4][5][6] Known to inhibit acetylcholinesterase in non-target species.[3][4]
Pyrethroids Generally degrade rapidly in the environment, but can persist in sediment.[7][8]Highly toxic to fish and aquatic invertebrates.[9] Also toxic to beneficial insects, including bees.[9]
Neonicotinoids Water-soluble and can leach into groundwater, leading to widespread environmental contamination.[1][10] Persistent in soil and water.[10]Highly toxic to pollinators, particularly bees, even at low exposure levels.[1][2][11] Can also negatively impact aquatic invertebrates and other beneficial insects.[2][12]

Table 1: Summary of Environmental and Non-Target Impacts of Common Traditional Pesticide Classes.

The Search for Alternatives: The Role of Semiochemicals

The limitations of traditional pesticides have driven research into more sustainable and targeted pest control methods. One promising area is the use of semiochemicals, which are chemicals used by organisms to communicate. Insect pheromones are a type of semiochemical that can be used to disrupt mating, lure pests into traps, or repel them from crops.

Advantages of semiochemicals over traditional pesticides often include:

  • Species-specificity: Pheromones are typically unique to a single species, minimizing harm to non-target organisms.

  • Low toxicity: They are generally non-toxic to humans and other vertebrates.

  • Environmental safety: They are used in very small quantities and are often biodegradable.

While 4-methyl-5-undecene does not appear to be a known semiochemical, the principles of using such compounds represent the future of integrated pest management. Any novel active ingredient would need to be rigorously tested to demonstrate not only its efficacy against target pests but also its safety profile for non-target organisms and the broader environment.

Conclusion

The initial premise of comparing 4-methyl-5-undecene to traditional pesticides cannot be fulfilled due to a lack of any data supporting its use in pest control. The established knowledge of traditional pesticides, however, provides a clear framework for evaluating the potential of any new pest management tool. The ideal pesticide of the future would combine high efficacy with a high degree of target specificity and minimal environmental impact, characteristics often associated with semiochemicals. Further research and discovery are needed to identify and validate new compounds that can meet these critical criteria.

References

Research Findings on 4-methyl-5-undecene: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the research and documented findings for the specific compound 4-methyl-5-undecene. Despite extensive searches of chemical databases, academic journals, and patent repositories, there is a notable absence of in-depth studies detailing its biological activity, experimental protocols, or involvement in any signaling pathways.

The available information is primarily limited to basic chemical identifiers and properties found in chemical databases. These sources provide the compound's molecular formula (C12H24), molecular weight (168.32 g/mol ), and CAS registry number (143185-91-5), but do not offer any experimental data or biological context.

This lack of published research makes it impossible to provide a comparative guide on its performance against other alternatives, as no experimental data for 4-methyl-5-undecene has been reported. Consequently, the core requirements of presenting quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled for this specific compound.

Alternative Research Topics

Given the scarcity of information on 4-methyl-5-undecene, researchers, scientists, and drug development professionals interested in this area may find it more productive to explore related, and more extensively studied, classes of compounds. The following topics offer a wealth of available data for a comprehensive literature review and comparative analysis:

  • Long-Chain Branched Alkenes as Insect Pheromones: This is a well-established field of research with numerous studies on the synthesis, biological activity, and mechanisms of action of various branched alkenes that function as chemical messengers in insects. A review on this topic could compare the efficacy and specificity of different structural isomers and their potential applications in pest management.

  • The Biological Activity of C12-C15 Unsaturated Hydrocarbons: This broader category encompasses a range of alkenes and alkynes that have been investigated for various biological effects, including antimicrobial, antifungal, and cytotoxic activities. A comparative guide could be developed to summarize the structure-activity relationships and potential therapeutic applications of these compounds.

  • Synthesis and Applications of Undecene Derivatives: Research in this area focuses on the chemical modification of the undecene backbone to create novel compounds with diverse functionalities. A literature review could compare different synthetic strategies and the resulting properties and applications of these derivatives in materials science, fragrance, and pharmaceuticals.

By shifting the focus to one of these related and well-documented areas, it would be possible to generate the detailed comparison guide originally envisioned, complete with quantitative data, experimental protocols, and pathway visualizations.

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Undecene, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Undecene, 4-methyl-. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) in publicly available databases for 5-Undecene, 4-methyl-, this guidance is based on the general principles for the safe disposal of flammable liquid hydrocarbons.

I. Chemical Profile and Hazard Assessment

5-Undecene, 4-methyl- is an unsaturated hydrocarbon with the chemical formula C₁₂H₂₄.[1][2] While specific hazard data is limited, as a member of the hydrocarbon family, it should be treated as a flammable and environmentally hazardous substance. Hydrocarbons of this nature are generally colorless, hydrophobic, and can have a faint odor similar to gasoline.[3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₂H₂₄PubChem[1]
Molecular Weight168.32 g/mol PubChem[1]
CAS Number143185-91-5PubChem[1]

II. Step-by-Step Disposal Protocol

The proper disposal of 5-Undecene, 4-methyl- must be handled with the same caution as any flammable liquid waste.[4][5] The primary objective is to ensure that the chemical is safely contained, clearly identified, and transferred to a licensed hazardous waste disposal facility.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: Nitrile or other suitable material.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Waste Collection

  • Designated Waste Container: Collect all waste containing 5-Undecene, 4-methyl- in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).

  • Original Containers: Whenever possible, use the original, empty solvent bottles for waste collection.[6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[7] The label must include:

    • The full chemical name: "Waste 5-Undecene, 4-methyl-"

    • The words "Hazardous Waste - Flammable Liquid"[6]

    • The date the waste was first added to the container.

    • An indication of the associated hazards (e.g., Ignitable, Toxic).[7]

  • Avoid Mixing: Do not mix 5-Undecene, 4-methyl- with other incompatible waste streams.

Step 3: Temporary Storage

  • Secure Closure: Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[8]

  • Safe Location: Store the container in a designated satellite accumulation area, such as a chemical fume hood or a flammable safety cabinet.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ignition Sources: Ensure the storage area is free from any potential ignition sources, such as open flames, hot equipment, or sparks.[9]

Step 4: Disposal and Removal

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department for waste pickup.[7][10] They will provide specific instructions for collection and disposal.

  • Licensed Disposal Service: The disposal of flammable hydrocarbons must be carried out by a licensed and certified hazardous waste disposal company.[6] Your EHS department will coordinate this.

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and disposal date.[6]

Important Considerations:

  • Spill Cleanup: Any materials used to clean up a spill of 5-Undecene, 4-methyl- (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[4][5] Place these materials in a sealed bag or container and label it accordingly.

  • Environmental Hazard: Never pour hydrocarbons down the sink or into any drain.[11] They are toxic to aquatic life and can cause significant environmental damage.[11]

  • Regulatory Compliance: All hazardous waste disposal is subject to local, state, and federal regulations. Failure to comply can result in significant penalties.

III. Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Undecene, 4-methyl-.

G A Identify Waste (5-Undecene, 4-methyl-) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Clearly - Chemical Name - Hazard Warnings - Date C->D E Store in Safe Location (Fume Hood or Flammable Cabinet) D->E F Keep Container Closed E->F G Arrange for Pickup with EHS or Licensed Waste Disposal Service E->G When container is full or per lab protocol H Maintain Disposal Records G->H

Caption: Disposal workflow for 5-Undecene, 4-methyl-.

References

Personal protective equipment for handling 5-Undecene, 4-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Undecene, 4-methyl-. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling 5-Undecene, 4-methyl-, a comprehensive PPE strategy is the first line of defense against potential hazards. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[1][2][3]Protects against splashes and flying particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] Glove material should be selected based on the specific breakthrough time and permeation rate for this chemical class.Prevents skin contact with the chemical.
Body Protection Flame-resistant lab coat.[4] Coveralls for larger quantities or increased exposure risk.[1]Protects skin and clothing from splashes and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a respirator may be necessary.[4]Minimizes inhalation of vapors.
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.[2][4]Protects feet from spills.

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical to minimize risks during the handling and storage of 5-Undecene, 4-methyl-.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid the accumulation of flammable vapors.[5]

  • Keep the chemical away from heat, sparks, and open flames, as hydrocarbons are flammable.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Store in a locked-up area if required.[5]

Disposal Plan

Proper disposal of 5-Undecene, 4-methyl- and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Do not dispose of down the sink, as hydrocarbons can be toxic to aquatic life.[6]

  • Collect waste in a designated, properly labeled container for organic waste.[7]

  • If the waste is halogenated, it must be disposed of in a separate, specially labeled container.[7]

Quantitative Data (Based on 1-Undecene)

The following table presents quantitative data for 1-Undecene, an isomer of 5-Undecene, 4-methyl-. This data should be used as an estimate for safety planning.

Property Value Source
Molecular Formula C12H24[8]
Molecular Weight 168.32 g/mol [8]
Boiling Point 192 - 193 °C[5]
Flash Point 63 °C[5]
Melting Point -49 °C[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 5-Undecene, 4-methyl- from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) (or equivalent for similar compounds) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Keep Away from Ignition Sources C->D E Use Grounded Equipment and Non-Sparking Tools D->E F Collect Waste in a Labeled, Approved Container E->F Proceed to Disposal G Dispose of According to Institutional and Local Regulations F->G

Caption: Safe handling workflow for 5-Undecene, 4-methyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.